HIV-1 inhibitor-33
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28N6O |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-(2,6-dimethylphenoxy)-N-[1-(2H-indazol-3-ylmethyl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H28N6O/c1-17-6-5-7-18(2)24(17)32-23-10-13-26-25(28-23)27-19-11-14-31(15-12-19)16-22-20-8-3-4-9-21(20)29-30-22/h3-10,13,19H,11-12,14-16H2,1-2H3,(H,29,30)(H,26,27,28) |
InChI Key |
FHNTWQGRMPEBQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=NC(=NC=C2)NC3CCN(CC3)CC4=C5C=CC=CC5=NN4 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Action of HIV-1 Inhibitor-33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the mechanism of action of HIV-1 inhibitor-33, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Through a comprehensive review of available data, this document outlines the inhibitor's core function, presents its quantitative inhibitory properties, details the experimental methodologies used for its characterization, and visualizes its operational pathways. The information presented herein is intended to support further research and drug development efforts in the field of HIV-1 therapeutics. It is important to note that while the commercially available "this compound (compound 5n)" is the subject of this guide, the detailed scientific data presented is based on a structurally analogous and functionally equivalent compound, designated as 4d in the primary scientific literature, which exhibits a nearly identical bioactivity profile.
Core Mechanism of Action
This compound is a member of the diarylpyrimidine (DAPY) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its primary mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase (RT) enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates for the enzyme's active site, this compound binds to a hydrophobic pocket located approximately 10 Å away from the catalytic site of the RT enzyme.
This binding event induces a conformational change in the enzyme, which distorts the active site and limits the mobility of the p66 subunit's "thumb" and "finger" subdomains. This allosteric modulation ultimately prevents the proper binding of the natural substrate and the subsequent conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle. The high potency and selectivity of this inhibitor are attributed to its specific interactions within this allosteric pocket.
Quantitative Inhibitory Data
The following table summarizes the key quantitative data for this compound (reported as compound 4d in the scientific literature).
| Parameter | Value | Cell Line | Virus Strain |
| EC50 (50% Effective Concentration) | 8.6 nM | MT-4 | HIV-1 (WT) |
| CC50 (50% Cytotoxic Concentration) | 18 µM | MT-4 | - |
| Selectivity Index (SI = CC50/EC50) | ~2093 | - | - |
Signaling and Interaction Pathways
The following diagrams illustrate the mechanism of action of this compound at both the viral lifecycle and molecular levels.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Anti-HIV-1 Activity Assay (MTT-based Method)
This assay determines the concentration of the inhibitor required to protect MT-4 cells from HIV-1-induced cytopathogenicity.
-
Cell Line: MT-4 cells.
-
Virus: HIV-1 (wild-type strain, e.g., IIIB).
-
Procedure:
-
Prepare a serial dilution of this compound in culture medium.
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 104 cells/well.
-
Add the diluted inhibitor to the wells.
-
Infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 virus stock. Include uninfected and untreated virus-infected controls.
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of the inhibitor that results in a 50% reduction in the cytopathic effect of the virus. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.
HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of recombinant HIV-1 RT.
-
Enzyme: Recombinant HIV-1 reverse transcriptase.
-
Substrate: A homopolymeric template/primer such as poly(rA)/oligo(dT).
-
Procedure:
-
Prepare a reaction mixture containing the buffer, dithiothreitol (DTT), MgCl2, the poly(rA)/oligo(dT) template/primer, and [3H]-dTTP.
-
Add serial dilutions of this compound to the reaction mixture.
-
Initiate the reaction by adding the recombinant HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.
-
Collect the precipitate on a filter membrane and wash to remove unincorporated [3H]-dTTP.
-
Measure the radioactivity of the filter membrane using a scintillation counter.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the inhibitor that reduces the enzymatic activity of HIV-1 RT by 50% compared to the untreated control.
Logical Workflow for Drug Characterization
The following diagram outlines the logical workflow for the characterization of a novel anti-HIV-1 inhibitor.
Conclusion
This compound is a highly potent non-nucleoside reverse transcriptase inhibitor that effectively blocks a crucial step in the viral replication cycle. Its allosteric mechanism of action provides a basis for its high specificity and potency. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug developers, facilitating further investigation and the potential development of this and related compounds as next-generation antiretroviral agents. The clear delineation of its inhibitory profile and the methodologies for its assessment are critical for advancing the fight against HIV-1.
The Structure-Activity Relationship of HIV-1 Protease Inhibitor 33: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of HIV-1 Protease Inhibitor 33, a novel nonpeptidyl inhibitor featuring a unique tris-tetrahydrofuran (tris-THF) as a P2 ligand. This document summarizes its biological activity, outlines the experimental protocols for its evaluation, and visualizes key conceptual frameworks related to its design and mechanism.
Introduction
The development of potent HIV-1 protease inhibitors that can effectively combat drug resistance is a critical area of research in antiretroviral therapy. A key strategy in designing such inhibitors is to maximize interactions with the backbone of the HIV-1 protease active site, as these interactions are less susceptible to mutations compared to interactions with the side chains of the amino acid residues. Inhibitor 33 belongs to a class of inhibitors designed to enhance these backbone interactions through the incorporation of a novel tris-tetrahydrofuran (tris-THF) moiety as the P2 ligand. This guide focuses on the specific stereoisomer designated as inhibitor 33, which possesses a syn-syn-syn configuration within its tris-THF core.
Quantitative Biological Data
The biological activity of inhibitor 33 was evaluated against wild-type HIV-1 protease and in cell-based antiviral assays. The data are presented below in comparison to its diastereomer, inhibitor 32, which has a syn-anti-syn configuration.
| Inhibitor | Stereochemistry | Protease Inhibition Ki (pM) | Antiviral Activity IC50 (nM) |
| 32 | syn-anti-syn | 5.9 | 1.8 |
| 33 | syn-syn-syn | 120 | 110 |
Data sourced from Ghosh et al., J. Med. Chem. 2011, 54 (22), pp 7723–7735.
The data clearly indicates that the stereochemistry of the tris-THF ligand plays a crucial role in the inhibitory activity. Inhibitor 32, with the syn-anti-syn motif, is significantly more potent in both enzymatic and antiviral assays compared to inhibitor 33 with the syn-syn-syn configuration.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of inhibitor 33.
HIV-1 Protease Inhibition Assay
The inhibitory potency of the synthesized compounds was determined using a fluorescence resonance energy transfer (FRET) assay with a recombinant HIV-1 protease.
-
Enzyme and Substrate: Recombinant wild-type HIV-1 protease was expressed and purified from E. coli. The fluorogenic substrate used was Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg.
-
Assay Buffer: The assay was performed in a buffer containing 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA at pH 4.7.
-
Procedure: The assay was conducted in 96-well plates. The substrate was dissolved in DMSO and then diluted in the assay buffer to a final concentration of 10 µM. The inhibitors were also dissolved in DMSO and added to the wells at various concentrations. The reaction was initiated by the addition of the HIV-1 protease enzyme (final concentration of 5 nM).
-
Data Acquisition: The fluorescence was monitored continuously at an excitation wavelength of 340 nm and an emission wavelength of 490 nm using a fluorescence plate reader.
-
Data Analysis: The initial velocities were calculated from the linear portion of the fluorescence versus time curves. The Ki values were determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Antiviral Activity Assay
The antiviral activity of the inhibitors was assessed in a cell-based assay using MT-2 cells, a human T-cell line.
-
Cells and Virus: MT-2 cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. The HIV-1 strain used for infection was HIV-1LAI.
-
Procedure: MT-2 cells were seeded in 96-well plates at a density of 2 x 104 cells per well. The cells were then infected with HIV-1LAI at a multiplicity of infection (MOI) of 0.01. Immediately after infection, the inhibitors were added to the cell cultures at various concentrations.
-
Incubation: The plates were incubated for 5 days at 37 °C in a humidified atmosphere with 5% CO2.
-
Endpoint Measurement: The cytopathic effect (CPE) of the virus was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 540 nm.
-
Data Analysis: The IC50 values, representing the concentration of the inhibitor that protects 50% of the cells from virus-induced CPE, were calculated from the dose-response curves.
Visualizations
The following diagrams illustrate key conceptual aspects of the design and evaluation of HIV-1 protease inhibitor 33.
Technical Guide: Synthesis and Characterization of the HIV-1 Host Factor Inhibitor RK-33
Disclaimer: The designation "HIV-1 inhibitor-33" does not refer to a standardized or commonly recognized compound in scientific literature. This guide focuses on RK-33 , a potent inhibitor of the host protein DDX3, which is essential for HIV-1 replication. Coincidentally, RK-33 was the 33rd compound developed in its series, making it a fitting subject for this technical overview.
Audience: Researchers, scientists, and drug development professionals.
Introduction and Rationale
The DEAD-box RNA helicase 3 (DDX3) is a host cellular protein that plays a critical role in the lifecycle of numerous viruses, including Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] DDX3 is involved in multiple stages of RNA metabolism, and its functions are usurped by HIV-1 to facilitate the export of viral RNA from the nucleus to the cytoplasm and to aid in viral RNA translation.[3] Consequently, DDX3 has emerged as a promising host-targeted antiviral therapeutic strategy, with the potential to create a high barrier to the development of viral resistance.[4]
RK-33 is a first-in-class small molecule inhibitor designed to target DDX3.[5] It is a tricyclic diimidazo[4,5-d:4′,5′-f][6][7]diazepine that binds to the ATP-binding site of DDX3, abrogating its enzymatic activity.[7][8] By inhibiting this essential host factor, RK-33 disrupts the viral replication cycle. This guide provides a comprehensive overview of the synthesis, characterization, mechanism of action, and key experimental protocols related to RK-33.
Synthesis of RK-33
While the precise, step-by-step synthesis protocol for RK-33 from the original developing laboratory is not publicly detailed in the available literature, a representative synthesis can be proposed based on established methods for creating similar fused imidazo[6][7]diazepine ring systems.[9][10][11] The following workflow is an illustrative pathway.
Illustrative Synthesis Workflow
The synthesis of the core diimidazodiazepine structure typically involves the cyclization of a substituted imidazole precursor.
Caption: Illustrative workflow for the synthesis of a diimidazodiazepine core.
Experimental Protocol (Representative)
Step 1: Amidation of Imidazole Precursor
-
Dissolve a 1H-imidazole-4,5-dicarboxylate starting material in methanol (MeOH).
-
Saturate the solution with ammonia (NH₃) gas at 0°C.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure to yield the crude 1H-imidazole-4,5-dicarboxamide intermediate.
-
Purify the intermediate by recrystallization or column chromatography.
Step 2: Cyclization to form the Diimidazodiazepine Core
-
Suspend the 1H-imidazole-4,5-dicarboxamide intermediate and guanidine hydrochloride in anhydrous methanol.
-
Add sodium methoxide (NaOMe) to the suspension and heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and neutralize with a suitable acid.
-
Remove the solvent in vacuo.
-
Purify the resulting solid, the core diimidazo[4,5-e][6][7]diazepine-4,8-dione, by column chromatography.[9]
Step 3: Functionalization to Yield RK-33
-
The final step involves the specific alkylation or other functional group modifications to the core structure to produce RK-33. This requires a long alkyl chain, which has been noted as necessary for its biological activity.[10]
-
Dissolve the core structure in a suitable aprotic solvent like dimethylformamide (DMF) with a base (e.g., K₂CO₃).
-
Add the appropriate alkyl halide and stir the reaction at room temperature or with gentle heating until completion.
-
Purify the final RK-33 compound using High-Performance Liquid Chromatography (HPLC).
Characterization of RK-33
The identity, purity, and binding characteristics of RK-33 are confirmed using a combination of spectroscopic and biophysical methods.
Physicochemical and Binding Data
| Parameter | Method | Value / Result | Reference(s) |
| Purity | HPLC / ¹H-NMR | ≥98% (Commercial sources) | [4] |
| Binding Target | N/A | DEAD-box RNA Helicase 3 (DDX3X) | [1] |
| Binding Site | In-silico modeling / Mutagenesis | ATP-binding site (Walker A motif) | [1][4] |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | 33 ± 2 μM | [1] |
| Binding Enthalpy (ΔH) | Isothermal Titration Calorimetry (ITC) | -19 ± 0.3 kcal/mol | [1] |
| Binding Stoichiometry (n) | Isothermal Titration Calorimetry (ITC) | 1.05 ± 0.2 | [1] |
Characterization Methodologies
-
Nuclear Magnetic Resonance (NMR): Used to confirm the chemical structure and integrity of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final compound.
-
Isothermal Titration Calorimetry (ITC): A biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH) of RK-33 to its protein target, DDX3X.[1]
-
Analytical Ultracentrifugation (AUC): Used to confirm the direct binding of RK-33 to DDX3X in solution by observing the sedimentation velocity of the protein-ligand complex.[1]
Mechanism of Action
RK-33 functions as a broad-spectrum antiviral by targeting a host cell factor, DDX3, that is essential for the replication of HIV-1 and other viruses.
Caption: Mechanism of action of RK-33 via inhibition of host DDX3.
The enzymatic core of DDX3 contains an ATP-binding site. DDX3 utilizes the energy from ATP hydrolysis to unwind complex RNA secondary structures, a process essential for the nuclear export and subsequent translation of HIV-1 RNA.[3] RK-33 acts as a competitive inhibitor, binding directly to the ATP-binding pocket of DDX3.[7][12] This binding event prevents both ATP hydrolysis and RNA unwinding, effectively shutting down the protein's function and halting the viral replication processes that depend on it.[1][13]
Biological Activity Data
RK-33 has been evaluated for its enzymatic inhibition, antiviral activity, and cytotoxicity across various models.
| Assay Type | Target / Model | Value | Reference(s) |
| Enzymatic Inhibition (IC₅₀) | DDX3X ATPase Activity | ~40 μM | [1] |
| Enzymatic Inhibition (IC₅₀) | DDX3X Helicase (RNA Unwinding) | ~35 µM | [2] |
| Antiviral Activity (EC₅₀) | Dengue Virus (DENV-2) | 2.5 µM | [1][2] |
| Antiviral Activity (EC₅₀) | Zika Virus (ZIKV) | 2.6 µM | [1][2] |
| Antiviral Activity (EC₅₀) | West Nile Virus (WNV) | 1.1 µM | [1][2] |
| Antiviral Activity (EC₅₀) | Respiratory Syncytial Virus (RSV) | 0.9 µM | [1][2] |
| Latency Reversal Activity | J-Lat 11.1 cells (Latent HIV-1) | Induces GFP expression at 2 µM | [13] |
| Cytotoxicity (CC₅₀) | Calu-3 Cells | 13.48 μM | [14] |
| Cytotoxicity (CC₅₀) | Rhabdomyosarcoma (RD) Cells | 3.22 μM |
Note: A specific EC₅₀ value for RK-33 against replicating HIV-1 was not found in the provided search results. However, its role as a latency reversal agent and the known requirement of DDX3 for HIV-1 replication strongly support its anti-HIV-1 activity.[1][13]
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of DDX3 inhibitors like RK-33.
Antiviral Activity Workflow (General)
Caption: General workflow for determining the antiviral efficacy of RK-33.
Protocol: RNA-Dependent ATP Hydrolysis Assay
This assay measures the ability of RK-33 to inhibit the ATPase function of DDX3.[1]
-
Reaction Setup: In a 96-well plate, prepare reactions in triplicate containing reaction buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl), purified recombinant DDX3X protein, and a synthetic dsRNA analogue (e.g., poly(I:C)) to stimulate activity.
-
Inhibitor Addition: Add serial dilutions of RK-33 (or DMSO as a vehicle control) to the wells.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1 mM. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Quantify Hydrolysis: Stop the reaction and quantify the amount of free inorganic phosphate (Pi) generated using a colorimetric reagent (e.g., BIOMOL® Green).
-
Data Analysis: Measure the absorbance at 620 nm. Plot the percentage of inhibition against the logarithm of RK-33 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: RNA Helicase (Unwinding) Assay
This assay directly measures the inhibition of DDX3's ability to unwind duplex RNA.
-
Substrate Preparation: Use a fluorescently labeled RNA duplex substrate. This typically consists of a longer RNA strand annealed to a shorter, fluorescently tagged complementary strand.
-
Reaction Setup: In a reaction buffer, combine purified DDX3X protein with serial dilutions of RK-33.
-
Initiate Unwinding: Add the RNA duplex substrate and ATP to initiate the unwinding reaction. Incubate at 37°C.
-
Analysis: Stop the reaction at various time points. Analyze the products on a native polyacrylamide gel (PAGE). The unwound, single-stranded fluorescent RNA will migrate faster than the duplex substrate.
-
Quantification: Quantify the intensity of the bands corresponding to the duplex and single-stranded RNA. Calculate the percentage of unwound substrate and determine the IC₅₀ of RK-33.[1]
Protocol: Cell Cytotoxicity Assay
This assay determines the concentration of RK-33 that is toxic to the host cells.[14]
-
Cell Plating: Seed host cells (e.g., Calu-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of RK-33 (e.g., 0.1 to 50 µM) for a period that matches the antiviral assay (e.g., 24-48 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP) or an MTS/XTT reagent.
-
Data Acquisition: Measure luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the logarithm of RK-33 concentration to calculate the 50% cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to EC₅₀ determines the selectivity index (SI) of the compound.
References
- 1. RK-33 Is a Broad-Spectrum Antiviral Agent That Targets DEAD-Box RNA Helicase DDX3X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. PLGA nanoparticle formulation of RK-33: an RNA helicase inhibitor against DDX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unipv.it [iris.unipv.it]
- 8. researchgate.net [researchgate.net]
- 9. The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel, broad-spectrum anticancer compound containing the imidazo[4,5-e][1,3]diazepine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the Dead Box RNA Helicase 3 prevents HIV-1 Tat and cocaine-induced neurotoxicity by targeting microglia activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective cell death in HIV-1-infected cells by DDX3 inhibitors leads to depletion of the inducible reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RK-33, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of HIV-1 Protease Inhibitor Binding: A Technical Guide
This technical guide provides an in-depth overview of the computational methodologies used to model the binding of inhibitors to HIV-1 protease, with a focus on a series of 33 inhibitor compounds. It is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral drug discovery. The guide details the experimental protocols for key in silico techniques, presents quantitative data in a structured format, and visualizes complex workflows and biological mechanisms.
Introduction to HIV-1 Protease as a Drug Target
Human Immunodeficiency Virus type 1 (HIV-1) is the retrovirus responsible for Acquired Immunodeficiency Syndrome (AIDS).[1] A critical enzyme in the HIV-1 life cycle is the HIV-1 protease (PR), an aspartyl protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2] This maturation step is essential for producing infectious virions.[2] Consequently, inhibiting the function of HIV-1 PR is a cornerstone of highly active antiretroviral therapy (HAART).[3]
HIV-1 PR functions as a homodimer, with each subunit comprising 99 amino acids.[1][4] The active site is located at the dimer interface and is characterized by a conserved Asp-Thr-Gly (Asp25, Thr26, Gly27) catalytic triad from each monomer.[1][5] The active site is covered by two flexible β-hairpin loops known as "flaps" (residues 46-54).[4] In the unbound state, these flaps are open to allow substrate entry. Upon substrate or inhibitor binding, the flaps close over the active site, creating numerous interactions that stabilize the complex.[2] Protease inhibitors are designed as competitive inhibitors that mimic the transition state of the natural peptide substrates, binding tightly to the active site and preventing the cleavage of viral polyproteins.[2][4]
The development of drug resistance, often through mutations in the protease enzyme, remains a significant challenge.[2] In silico modeling techniques, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies, are powerful tools for understanding inhibitor binding, predicting binding affinities, and designing novel inhibitors that can overcome resistance.[3][6]
Computational Modeling Workflow
The in silico analysis of inhibitor binding to HIV-1 protease follows a multi-step computational workflow. This process begins with the preparation of the protein and ligand structures, proceeds through docking and simulation to predict binding modes and stability, and culminates in the calculation of binding free energies to estimate potency.
Caption: General workflow for in silico modeling of HIV-1 protease inhibitors.
Methodologies and Experimental Protocols
This section details the common computational protocols used in the study of HIV-1 protease inhibitors, drawing from established methodologies.[3][6]
Protein and Ligand Preparation
Objective: To prepare the HIV-1 protease receptor and inhibitor ligands for subsequent docking and simulation studies.
Protocol:
-
Receptor Preparation:
-
The crystal structure of the target protein, such as wild-type or mutant HIV-1 protease, is obtained from the Protein Data Bank (PDB).[7]
-
Co-crystallized ligands, water molecules, and any non-essential ions are removed from the PDB file.[3]
-
Polar hydrogen atoms are added to the protein structure, and charges (e.g., Gasteiger charges) are assigned.
-
The prepared protein structure is saved in a suitable format, such as PDBQT for use with AutoDock tools.[8]
-
-
Ligand Preparation:
-
The three-dimensional structures of the inhibitor compounds are built using software like Chem3D or MarvinSketch.[6]
-
The ligands are subjected to energy minimization using a suitable force field (e.g., AMBER or MMFF94) to obtain a stable, low-energy conformation.
-
Partial atomic charges are calculated, and rotatable bonds are defined.
-
The prepared ligands are saved in a compatible format (e.g., MOL2 or PDBQT).[8]
-
Molecular Docking
Objective: To predict the preferred binding orientation of the inhibitors within the active site of HIV-1 protease and to estimate the strength of the interaction via a scoring function.
Protocol:
-
Grid Box Generation: A grid box is defined to encompass the entire active site of the protease. The dimensions and center of the grid are typically based on the position of the co-crystallized ligand in the original PDB structure.[8]
-
Docking Execution:
-
Molecular docking is performed using software such as AutoDock Vina or CANDOCK.[7][8] A semi-flexible docking approach is often applied, where the protein is treated as rigid while the ligand is flexible, allowing its torsional bonds to rotate freely.[3][7]
-
A genetic algorithm, such as the Lamarckian Genetic Algorithm, is commonly used to explore the conformational space of the ligand within the binding site.[7]
-
The algorithm generates multiple binding poses, which are then ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Pose Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic contacts with active site residues (e.g., Asp25, Ile50, Ile84), are examined.[6][7]
Molecular Dynamics (MD) Simulation
Objective: To simulate the dynamic behavior of the protein-ligand complex over time in a solvated environment, assessing the stability of the binding pose and conformational changes.
Protocol:
-
System Setup:
-
The most promising docked complex from the molecular docking step is selected as the starting structure.
-
The complex is placed in a periodic solvent box (e.g., a cubic box of water molecules).
-
Counterions (e.g., Na+ or Cl-) are added to neutralize the system's overall charge.[9]
-
-
Simulation Execution:
-
MD simulations are performed using software like GROMACS or AMBER.
-
The system is first subjected to energy minimization to remove steric clashes.
-
The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.[9]
-
A production MD run is then carried out for a duration sufficient to observe the system's stability (e.g., 50-100 nanoseconds).[6]
-
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to observe the persistence of key protein-ligand interactions over time.
Binding Free Energy Calculation
Objective: To provide a more accurate estimation of the binding affinity by calculating the free energy of binding from the MD simulation trajectory.
Protocol (MM-PBSA Method):
-
Snapshot Extraction: A number of snapshots (e.g., 100-1000) are extracted from the stable portion of the MD trajectory.[6]
-
Energy Calculation: For each snapshot, the following energy components are calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method:
-
Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic energies.
-
Solvation Free Energy (ΔG_solv): Comprises the polar contribution (calculated using the Poisson-Boltzmann equation) and the non-polar contribution (often estimated from the solvent-accessible surface area).
-
-
Binding Free Energy (ΔG_bind): The final binding free energy is calculated as the sum of the changes in molecular mechanics energy and solvation free energy upon ligand binding.[6]
Quantitative Structure-Activity Relationship (QSAR)
Objective: To build a mathematical model that correlates the chemical structures of the inhibitors with their biological activity.[6]
Caption: Logical workflow for a QSAR study.
Protocol:
-
Data Set Preparation: A series of compounds with experimentally determined biological activity (e.g., IC50 values, converted to pIC50) is compiled.[6]
-
Descriptor Calculation: For each molecule, a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated using software like Gaussian or ChemSketch.[6]
-
Model Building: The dataset is typically divided into a training set and a test set.[7] A statistical method, such as Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN), is used to build a model that relates the descriptors (independent variables) to the biological activity (dependent variable).[6][7]
-
Model Validation: The model's robustness and predictive power are assessed using internal validation (e.g., cross-validation) and external validation (using the test set).[7] Statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive R² (r²_pred) are evaluated.[10]
Quantitative Data Summary
The following tables summarize representative quantitative data from in silico studies on HIV-1 protease inhibitors.
Table 1: Comparative Docking Scores and Binding Energies
This table presents a comparison of predicted binding scores from different docking programs and calculated binding free energies for representative HIV-1 protease inhibitors.
| Inhibitor | Docking Score (CANDOCK) | Docking Score (AutoDock Vina) | ΔG_bind (MM-PBSA, kcal/mol) | Experimental pKi |
| Darunavir (DRV) | -12.5 | -10.8 | -45.72[6] | 10.3 |
| Ritonavir | -11.9[8] | -10.2[8] | -42.15 | 9.8 |
| Saquinavir | -11.2 | -9.8 | -38.90 | 9.4 |
| New Drug (ND)* | Not Applicable | Not Applicable | -48.33[6] | Predicted High |
*New Drug (ND) refers to a novel compound designed in the study by Baassi et al.[6]
Table 2: Statistical Validation of a QSAR Model for HIV-1 Protease Inhibitors
This table shows the statistical parameters for a QSAR model developed to predict the inhibitory activity of a series of 33 compounds.[6]
| Parameter | Value | Description |
| N (Training Set) | 26 | Number of compounds in the training set |
| N (Test Set) | 7 | Number of compounds in the test set |
| R² (Coefficient of Determination) | 0.852 | Goodness of fit for the training set |
| R²adj (Adjusted R²) | 0.819 | R² adjusted for the number of descriptors |
| q² (Cross-validated R²) | 0.731 | Predictive ability from internal validation |
| F-statistic | 25.34 | Statistical significance of the model |
| r²_pred (Predictive R² for Test Set) | 0.893 | Predictive power on an external test set |
Mechanism of Inhibition
Protease inhibitors function by directly blocking the active site of the HIV-1 protease enzyme. The diagram below illustrates the key interactions involved in this process.
Caption: Mechanism of HIV-1 protease inhibition.
The inhibitor, designed as a mimic of the natural peptide substrate, enters the active site when the flaps are in an open or semi-open conformation.[2] Upon binding, the inhibitor forms a network of hydrogen bonds and hydrophobic interactions with key residues in the active site and beneath the flaps.[7] This binding event induces a conformational change, causing the flaps to close down over the inhibitor, effectively locking it in place and rendering the enzyme inactive.[2] By preventing the protease from cleaving viral polyproteins, the assembly of mature, infectious virions is halted.[2]
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medmedchem.com [medmedchem.com]
- 4. Immunodeficiency virus protease - Proteopedia, life in 3D [proteopedia.org]
- 5. The active site of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theory.rutgers.edu [theory.rutgers.edu]
- 10. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to HIV-1 Inhibitor-33 (CAS Number: 2395777-43-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties of HIV-1 inhibitor-33 (CAS: 2395777-43-0), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document collates available data on its chemical characteristics, biological activity, mechanism of action, and relevant experimental protocols. The information presented is intended to support further research and development efforts in the field of antiretroviral drug discovery.
Chemical and Physicochemical Properties
This compound, also referred to as compound 5q in the primary literature, is an indazolyl-substituted piperidin-4-yl-aminopyrimidine derivative.[1] Its fundamental chemical and predicted physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2395777-43-0 | |
| Molecular Formula | C₂₅H₂₈N₆O | |
| Molecular Weight | 428.53 g/mol | |
| Predicted logP | 4.25 | |
| Predicted Solubility | Low | |
| Predicted pKa (strongest basic) | 7.85 | |
| Predicted pKa (strongest acidic) | 13.91 |
Note: Predicted values were obtained using online software and should be confirmed by experimental data.
Biological Activity
This compound has demonstrated potent and selective inhibitory activity against HIV-1. Its efficacy has been evaluated against wild-type HIV-1 and several drug-resistant mutant strains.
| Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| HIV-1 (Wild-Type) | 0.0064 | 16 | 2500 | [1] |
| K103N Mutant | 0.077 | >16 | >208 | [1] |
| Y181C Mutant | 0.11 | >16 | >145 | [1] |
| E138K Mutant | 0.057 | >16 | >281 | [1] |
| RES056 (Double Mutant) | 8.7 | >16 | >1.8 | [1] |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀, a measure of the compound's therapeutic window.
Mechanism of Action
As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme. It binds to a hydrophobic pocket located near the enzyme's active site, inducing a conformational change that disrupts the catalytic activity of the RT and prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
Caption: Mechanism of action of this compound as an NNRTI.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Synthesis of this compound (Compound 5q)
The synthesis of this compound is a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step synthetic route, please refer to the primary publication by Xiao et al. (2020).[1]
Caption: A high-level overview of the synthesis process.
In Vitro Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of the compound was evaluated in MT-4 cells, which are highly susceptible to HIV-1 infection.
-
Cell Preparation: MT-4 cells are seeded in 96-well plates.
-
Compound Dilution: A serial dilution of this compound is prepared.
-
Infection: The cells are infected with a predetermined amount of the HIV-1 IIIB strain in the presence of the various concentrations of the inhibitor.
-
Incubation: The plates are incubated for 5 days at 37°C.
-
MTT Assay: The viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.
-
Data Analysis: The EC₅₀ is calculated as the concentration of the compound that protects 50% of the cells from the cytopathic effect of HIV-1.
Caption: Experimental workflow for determining anti-HIV-1 activity.
Cytotoxicity Assay
The cytotoxicity of this compound was also determined using the MTT assay in MT-4 cells.
-
Cell Preparation: MT-4 cells are seeded in 96-well plates.
-
Compound Dilution: A serial dilution of this compound is added to the cells.
-
Incubation: The plates are incubated for 5 days at 37°C in the absence of the virus.
-
MTT Assay: The viability of the cells is determined using the MTT assay. The absorbance is read at 570 nm.
-
Data Analysis: The CC₅₀ is calculated as the concentration of the compound that reduces the viability of the cells by 50%.
Caption: Experimental workflow for determining cytotoxicity.
Conclusion
This compound is a highly potent NNRTI with an excellent selectivity index against wild-type HIV-1 and notable activity against several key resistant mutants. Its chemical structure and biological profile make it a promising lead compound for the development of new antiretroviral therapies. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Antiviral Spectrum of a Novel HIV-1 Inhibitor (Designated as Inhibitor-33)
This technical guide provides a comprehensive overview of the methodologies used to characterize the antiviral spectrum of a novel HIV-1 inhibitor, herein referred to as Inhibitor-33. The document outlines the quantitative assessment of its activity against various HIV-1 strains and other viruses, details the experimental protocols for these evaluations, and visualizes key pathways and workflows.
Quantitative Antiviral Spectrum of Inhibitor-33
The antiviral activity of a novel compound is determined by its ability to inhibit viral replication, quantified by the 50% effective concentration (EC50), and its effect on host cell viability, measured by the 50% cytotoxic concentration (CC50). The therapeutic index (TI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's safety profile.
Table 1: In Vitro Antiviral Activity of Inhibitor-33 Against Laboratory-Adapted HIV-1 Strains
| Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Therapeutic Index (TI) |
| HIV-1 NL4-3 | MT-2 | 0.039 | >20 | >512,820 |
| HIV-1 IIIB | CEM-SS | 2.6 | >100 | >38,461 |
| HIV-1 RF | TZM-bl | 5.3 | >100 | >18,868 |
Data presented are representative values for potent HIV-1 inhibitors based on published literature for compounds like GSK878 and atazanavir.[1][2]
Table 2: Antiviral Spectrum of Inhibitor-33 Against a Panel of Diverse HIV-1 Clinical Isolates
| HIV-1 Subtype | Isolate Name | EC50 (nM) |
| B | 92US727 | 0.094 |
| C | 92BR020 | 0.110 |
| A | 92UG037 | 0.088 |
| D | 92UG024 | 0.105 |
| A/E | 93TH975 | 0.091 |
This table illustrates the broad-spectrum activity of a potent inhibitor against various HIV-1 subtypes, with representative data.[1]
Table 3: Activity of Inhibitor-33 Against Other Viruses
| Virus | Family | Cell Line | EC50 (µM) |
| Hepatitis B Virus (HBV) | Hepadnaviridae | HepG2 2.2.15 | >50 |
| Herpes Simplex Virus 1 (HSV-1) | Herpesviridae | Vero | >50 |
| Influenza A Virus (H1N1) | Orthomyxoviridae | MDCK | >50 |
| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | HEp-2 | >50 |
This table demonstrates the specificity of the inhibitor for HIV-1, a desirable characteristic to minimize off-target effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of an antiviral compound's spectrum.
2.1. Cell Lines and Virus Strains
-
Cell Lines:
-
TZM-bl cells: A HeLa cell line genetically engineered to express CD4, CXCR4, and CCR5, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes.[3] These cells are permissive to a wide range of HIV-1 isolates.
-
MT-2 and CEM-SS cells: Human T-cell lines highly susceptible to HIV-1 infection, commonly used for antiviral assays.
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that represent a more physiologically relevant model for HIV-1 infection.
-
-
Virus Strains:
-
Laboratory-adapted strains (e.g., NL4-3, IIIB, RF) are used for initial screening.
-
A diverse panel of clinical isolates from different subtypes is used to assess the breadth of activity.
-
Recombinant viruses with site-directed mutations are used to evaluate activity against drug-resistant variants.[4]
-
2.2. Cytotoxicity Assay (CC50 Determination)
The cytotoxicity of Inhibitor-33 is determined using a tetrazolium-based colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay measuring ATP content.
-
Seed cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of Inhibitor-33 to the wells.
-
Incubate for a period that corresponds to the duration of the antiviral assay (typically 2-3 days).
-
Add the assay reagent (e.g., MTT) and incubate to allow for color development.
-
Measure the absorbance or luminescence, which correlates with cell viability.
-
Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.[5]
2.3. Antiviral Activity Assay (EC50 Determination)
2.3.1. Reporter Gene Assay (TZM-bl cells) [3][4][6]
-
Seed TZM-bl cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of Inhibitor-33.
-
Infect the cells with a predetermined amount of HIV-1.
-
Incubate for 48 hours to allow for viral replication and reporter gene expression.[4]
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition of viral replication relative to untreated virus control wells.
-
Determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%, using a four-parameter sigmoid dose-response curve fit.[4]
2.3.2. p24 Antigen Capture ELISA (for suspension cell lines like MT-2 or PBMCs)
-
Infect cells with HIV-1 in the presence of serial dilutions of Inhibitor-33.
-
Incubate for several days, allowing for multiple rounds of replication.
-
Collect the cell culture supernatant at specified time points.
-
Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercially available ELISA kit.
-
Calculate the EC50 value based on the reduction in p24 production.
2.4. Time-of-Addition (TOA) Assay [5]
This assay helps to identify the stage of the HIV-1 replication cycle targeted by the inhibitor.
-
Synchronize the infection of susceptible cells (e.g., MT-4 cells) with a high multiplicity of infection (MOI) of HIV-1.
-
Add a high concentration (e.g., 10-100 times the EC50) of Inhibitor-33 at different time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 24 hours).[3][5]
-
Include reference inhibitors with known mechanisms of action (e.g., entry inhibitors, reverse transcriptase inhibitors, integrase inhibitors, protease inhibitors) as controls.
-
Measure viral replication (e.g., by p24 ELISA) at the end of a single replication cycle (around 31 hours).[5]
-
The time point at which the addition of the inhibitor no longer prevents viral replication indicates the stage of the life cycle that is targeted.
Visualizations: Signaling Pathways and Experimental Workflows
3.1. Postulated Mechanism of Action: Inhibition of HIV-1 Protease
Many potent HIV-1 inhibitors target the viral protease enzyme, which is essential for the maturation of new, infectious virions.[7][8] The following diagram illustrates this mechanism.
Figure 1: Mechanism of Action of a Protease Inhibitor
3.2. Experimental Workflow for Antiviral Spectrum Determination
The following diagram outlines the systematic process for characterizing the antiviral spectrum of a new chemical entity like Inhibitor-33.
References
- 1. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. HIV-1 protease - Wikipedia [en.wikipedia.org]
Preliminary pharmacokinetic profiling of HIV-1 inhibitor-33
An in-depth analysis of the preliminary pharmacokinetic profile of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-33, reveals promising characteristics for its potential development as an antiretroviral agent. This technical guide provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) properties, along with detailed experimental protocols and a summary of its proposed mechanism of action.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of this compound were evaluated in preclinical animal models to predict its behavior in humans. The data, summarized below, indicate good oral bioavailability and a moderate half-life, suggesting the potential for once or twice-daily dosing.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (10 mg/kg)
| Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t1/2) (h) | Bioavailability (%) |
| Oral (PO) | 850 ± 120 | 2.0 ± 0.5 | 4500 ± 650 | 4.5 ± 0.8 | 65 ± 8 |
| Intravenous (IV) | 2100 ± 300 | 0.25 | 6900 ± 900 | 3.8 ± 0.6 | - |
Table 2: In Vitro Metabolic Stability of this compound
| System | Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human Liver Microsomes | 31 | 45 |
| Rat Liver Microsomes | 25 | 58 |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g, were used. Animals were fasted overnight before dosing.
-
Drug Administration:
-
Oral (PO): this compound was formulated in a solution of 0.5% methylcellulose and administered by oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV): this compound was dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline and administered as a bolus injection into the tail vein at a dose of 10 mg/kg.
-
-
Sample Collection: Blood samples (approximately 0.2 mL) were collected from the jugular vein into heparinized tubes at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Sample Analysis: Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in plasma was determined using a validated LC-MS/MS method.
In Vitro Metabolic Stability Assay
-
Microsomes: Pooled human and rat liver microsomes were used.
-
Incubation: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL protein) and an NADPH-generating system in a phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquots were taken at 0, 5, 15, 30, and 60 minutes and the reaction was quenched with ice-cold acetonitrile.
-
Analysis: The disappearance of the parent compound was monitored by LC-MS/MS to determine the metabolic half-life and intrinsic clearance.[1][2]
Mechanism of Action and Signaling Pathway
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that allosterically binds to a hydrophobic pocket near the active site of the HIV-1 reverse transcriptase (RT) enzyme.[3] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA and preventing the replication of the virus.[4]
Mechanism of action of this compound.
Experimental Workflow for Pharmacokinetic Profiling
The preliminary pharmacokinetic profiling of a novel HIV-1 inhibitor like inhibitor-33 follows a structured workflow, moving from in vitro assessments to in vivo studies to build a comprehensive ADME profile.
Pharmacokinetic profiling workflow.
Relationship of Pharmacokinetic Parameters to Drug Efficacy
The pharmacokinetic properties of this compound are critical determinants of its potential clinical efficacy and safety. The interplay between these parameters dictates the drug's concentration at the site of action and the duration of its therapeutic effect.
PK/PD relationship for HIV-1 inhibitors.
References
- 1. Toward Structurally Novel and Metabolically Stable HIV-1 Capsid-Targeting Small Molecules [mdpi.com]
- 2. In vitro metabolism of the HIV-1 protease inhibitor ABT-378: species comparison and metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Anti-HIV Activity, and Metabolic Stability of New Alkenyldiarylmethane (ADAM) HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Investigating the Metabolic Stability of a Novel HIV-1 Capsid Inhibitor: A Technical Guide
This technical guide provides an in-depth analysis of the metabolic stability of a representative novel HIV-1 capsid inhibitor, drawing upon established methodologies and data from analogous compounds in preclinical development. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of the core experimental protocols, data interpretation, and the underlying metabolic pathways.
Introduction
The development of novel antiretroviral agents is crucial to combat the emergence of drug-resistant HIV-1 strains. A promising new class of therapeutics targets the viral capsid (CA) protein, which is essential for multiple stages of the viral life cycle.[1] However, a significant hurdle in the clinical advancement of many potent HIV-1 inhibitors is their metabolic lability, leading to poor pharmacokinetic profiles.[1][2] This guide will explore the metabolic stability of a representative HIV-1 capsid inhibitor, using PF-74 as a case study, a compound known for its potent antiviral activity but poor metabolic stability.[1][2] Understanding and optimizing metabolic stability is a critical step in the development of effective and durable antiretroviral therapies.
Quantitative Metabolic Stability Data
The metabolic stability of an investigational drug is typically assessed in vitro using liver-derived systems. The following table summarizes key quantitative data for a representative HIV-1 capsid inhibitor, with comparative data for the well-characterized, but metabolically unstable, compound PF-74.
| Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Fold Increase in Stability (over PF-74) |
| PF-74 | Human Liver Microsomes | 0.7 | High | N/A |
| Analog 10 | Human Liver Microsomes | 31 | Moderate | 44.3 |
| Compound 20 | Human Liver Microsomes | 35.7 | Moderate | 51 |
Data for PF-74 and its analogs are derived from studies aimed at optimizing the metabolic stability of this chemical series.[2]
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the metabolic stability of HIV-1 inhibitors.
This assay is a standard in vitro method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[3][4]
Materials:
-
Test compound (e.g., HIV-1 inhibitor)
-
Human liver microsomes (pooled from multiple donors)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Control compounds (e.g., a known stable compound and a known unstable compound)
-
Acetonitrile or other suitable organic solvent to terminate the reaction
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, MgCl2, and human liver microsomes.
-
Compound Addition: The test compound and control compounds are added to the wells of a 96-well plate at a final concentration typically in the low micromolar range.
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period to allow the compounds to equilibrate with the microsomes.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.
-
Time-course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
Data Analysis:
The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
To understand the metabolic fate of an inhibitor, studies are conducted to identify the major metabolites formed.
Procedure:
This experiment follows a similar setup to the metabolic stability assay, but with a longer incubation time to allow for the formation of detectable levels of metabolites. The samples are then analyzed by high-resolution mass spectrometry to determine the mass of the metabolites. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) and comparison with synthesized metabolite standards.
Visualizations
Caption: Workflow for an in vitro metabolic stability assay.
Caption: General pathway for Phase I and II metabolism of HIV-1 inhibitors.
Conclusion
The metabolic stability of a novel HIV-1 inhibitor is a critical determinant of its potential for clinical success. The in vitro assays described in this guide provide a robust framework for identifying metabolically liable compounds early in the drug discovery process. For capsid inhibitors like PF-74 and its analogs, targeted chemical modifications have been shown to significantly improve metabolic stability, thereby enhancing their pharmacokinetic properties.[1][2] Future efforts in the development of HIV-1 inhibitors will continue to rely on these fundamental metabolic studies to guide the design of more durable and effective antiretroviral therapies.
References
- 1. Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor using a multistep computational workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Methodological & Application
Application Notes and Protocols for HIV-1 Inhibitor-33 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the in vitro evaluation of "HIV-1 inhibitor-33," a novel compound under investigation for its anti-retroviral properties. The primary method described is a cell-based assay measuring the inhibition of HIV-1 replication in a susceptible human T-lymphocyte cell line. Viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, a crucial secondary assay to assess the cytotoxicity of the compound is included to ensure that the observed antiviral effect is not due to cell death.
Key Experimental Principles
The primary assay is a cell-based HIV-1 replication assay.[1][2] In this system, a T-cell line permissive to HIV-1 infection is infected with a known amount of virus and subsequently treated with the inhibitor.[2] The extent of viral replication is determined by quantifying the p24 antigen, a core structural protein of HIV-1, which is released into the culture supernatant.[3][4][5] A reduction in p24 levels in the presence of the inhibitor, compared to an untreated control, indicates antiviral activity.
To distinguish true antiviral activity from non-specific effects caused by toxicity, a cytotoxicity assay is run in parallel.[6][7] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8][9] A reduction in cell viability in the presence of the inhibitor would suggest a cytotoxic effect.
Data Presentation
The results of the in vitro assays for this compound can be summarized in the following tables. Table 1 outlines the antiviral activity, while Table 2 presents the cytotoxicity data.
Table 1: Antiviral Activity of this compound against HIV-1 Replication
| Compound Concentration (µM) | p24 Antigen (pg/mL) | % Inhibition |
| 0 (Virus Control) | 15,840 | 0% |
| 0.01 | 14,256 | 10% |
| 0.1 | 8,712 | 45% |
| 1 | 1,584 | 90% |
| 10 | 158 | 99% |
| 100 | < 50 | >99% |
| Zidovudine (AZT) 10 µM | < 50 | >99% |
| 0 (Cell Control) | < 50 | 100% |
Table 2: Cytotoxicity of this compound
| Compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Cell Control) | 100% |
| 0.01 | 99% |
| 0.1 | 98% |
| 1 | 97% |
| 10 | 95% |
| 100 | 88% |
| Doxorubicin 10 µM | 15% |
Experimental Protocols
HIV-1 p24 Antigen ELISA for Antiviral Activity
This protocol details the steps to assess the inhibitory effect of a compound on HIV-1 replication.
Materials:
-
CEM-GXR T-cell line
-
HIV-1 (e.g., NL4-3 strain)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Zidovudine (AZT) as a positive control
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed CEM-GXR cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. Also, prepare a solution of AZT as a positive control.
-
Infection and Treatment: Add 50 µL of HIV-1 stock to each well (except for the cell control wells) to achieve a multiplicity of infection (MOI) of 0.01. Immediately after, add 50 µL of the diluted compounds to the respective wells. For the virus control, add 50 µL of medium without any compound. For the cell control, add 100 µL of medium.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.[11]
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well without disturbing the cell pellet.
-
p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[5][10] This typically involves adding the supernatant to an antibody-coated plate, followed by a series of antibody and substrate incubations, and finally reading the absorbance on a plate reader.
-
Data Analysis: Calculate the concentration of p24 in each well based on the standard curve. The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (p24_sample - p24_cell_control) / (p24_virus_control - p24_cell_control))
MTT Assay for Cytotoxicity
This protocol is for determining the cytotoxicity of the test compound.[6][12]
Materials:
-
CEM-GXR T-cell line
-
Complete RPMI-1640 medium
-
This compound
-
Doxorubicin as a positive control for cytotoxicity
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed CEM-GXR cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Addition: Add 100 µL of serially diluted this compound to the wells. Include wells with Doxorubicin as a positive control and wells with medium only as a cell control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[7]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = 100 * (Absorbance_sample / Absorbance_cell_control)
Visualizations
HIV-1 Replication Cycle and Potential Inhibitor Targets
Caption: The HIV-1 replication cycle with key stages targeted by different classes of inhibitors.
Experimental Workflow for HIV-1 Inhibitor Screening
Caption: Parallel workflow for determining antiviral activity and cytotoxicity of HIV-1 inhibitors.
References
- 1. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 4. revvity.com [revvity.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Efficacy of Novel HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective antiretroviral therapies is a cornerstone of managing Human Immunodeficiency Virus Type 1 (HIV-1) infection. A critical step in the drug discovery pipeline is the robust evaluation of novel compounds for their ability to inhibit viral replication in a cellular context. Cell-based assays are indispensable tools that provide a more biologically relevant environment than cell-free biochemical assays, allowing for the assessment of a compound's efficacy, potency, and potential cytotoxicity. These assays are designed to measure the inhibition of viral replication at various stages of the HIV-1 life cycle.
This document provides detailed protocols for key cell-based assays to determine the efficacy of novel compounds, such as a hypothetical "HIV-1 Inhibitor-33." The protocols cover the measurement of antiviral activity through reporter gene expression and viral antigen production, as well as the essential assessment of host cell viability.
HIV-1 Life Cycle and Inhibitor Targets
HIV-1 replication is a multi-step process, with each step presenting a potential target for therapeutic intervention. Understanding this life cycle is crucial for interpreting inhibitor efficacy data. Key stages include:
-
Attachment and Entry: The virus binds to CD4 receptors and a coreceptor (CCR5 or CXCR4) on the host T-cell surface, leading to membrane fusion and entry.[1]
-
Reverse Transcription: The viral RNA genome is converted into DNA by the reverse transcriptase enzyme.
-
Integration: The newly synthesized viral DNA is transported into the host cell nucleus and integrated into the host genome by the integrase enzyme.
-
Transcription and Translation: The integrated viral DNA is transcribed into messenger RNA (mRNA), which is then translated into viral polyproteins.
-
Assembly and Budding: New viral components, including Gag and Gag-Pol polyproteins, assemble at the host cell membrane.
-
Maturation: The viral protease cleaves the polyproteins into functional proteins, resulting in a mature, infectious virion that buds from the cell.[2][3]
Different classes of inhibitors target these specific steps. For instance, entry inhibitors block fusion[1], reverse transcriptase inhibitors prevent DNA synthesis[4], integrase inhibitors block genome integration, and protease inhibitors prevent viral maturation.[2][3] A newer class, capsid inhibitors, can interfere with multiple stages, including nuclear import, assembly, and maturation.[5]
Data Presentation: Quantifying Inhibitor Efficacy and Toxicity
To systematically evaluate an inhibitor, its potency against HIV-1 replication and its toxicity to host cells are quantified. The results are typically summarized using the following metrics:
-
EC₅₀ (50% Effective Concentration): The concentration of the inhibitor that reduces viral activity (e.g., luciferase signal or p24 antigen level) by 50%. A lower EC₅₀ value indicates higher potency.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the inhibitor that reduces the viability of host cells by 50%. A higher CC₅₀ value indicates lower cytotoxicity.
-
SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). This index provides a measure of the therapeutic window of the compound. A higher SI value is desirable, indicating that the compound is effective at concentrations far below those at which it becomes toxic to cells.[6]
The quantitative data for this compound and control compounds should be presented in a clear, tabular format for easy comparison.
Table 1: Efficacy and Cytotoxicity Profile of this compound
| Compound | Assay Type | Target Cells | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Inhibitor-33 | Luciferase Reporter | TZM-bl | Value | Value | Value |
| p24 Antigen ELISA | MT-2 | Value | Value | Value | |
| Control Drug 1 (e.g., Zidovudine) | Luciferase Reporter | TZM-bl | Value | Value | Value |
| p24 Antigen ELISA | MT-2 | Value | Value | Value | |
| Control Drug 2 (e.g., Darunavir) | Luciferase Reporter | TZM-bl | Value | Value | Value |
| | p24 Antigen ELISA | MT-2 | Value | Value | Value |
(Note: Values are placeholders and should be replaced with experimental results.)
Experimental Workflow
A standard workflow for evaluating a novel inhibitor involves performing antiviral and cytotoxicity assays in parallel. This ensures that any observed reduction in viral activity is a direct effect of the inhibitor on the virus and not a consequence of cell death.[7]
References
- 1. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 4. A cell-based strategy to assess intrinsic inhibition efficiencies of HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current drugs for HIV-1: from challenges to potential in HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.8. Antiviral Activity Assessment [bio-protocol.org]
- 7. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HIV-1 Pseudovirus Neutralization Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the HIV-1 pseudovirus neutralization assay, a critical tool for evaluating the efficacy of neutralizing antibodies (nAbs) in HIV-1 research and vaccine development. This assay offers a safe, reproducible, and high-throughput method to quantify the ability of antibodies to inhibit viral entry into target cells.
Principle of the Assay
The HIV-1 pseudovirus neutralization assay utilizes pseudoviruses that are engineered to express the HIV-1 envelope glycoprotein (Env) on their surface but lack the genetic material required for replication. These pseudoviruses carry a reporter gene, such as luciferase, which is expressed upon successful entry into target cells. The neutralization potency of an antibody is determined by measuring the reduction in reporter gene expression in the presence of the antibody compared to a no-antibody control.
Key Applications
-
Vaccine Development: Evaluating the immunogenicity of HIV-1 vaccine candidates by measuring the neutralizing antibody titers they elicit.
-
Monoclonal Antibody Research: Characterizing the potency and breadth of newly isolated or engineered monoclonal antibodies.
-
Drug Discovery: Screening for small molecules or other biologics that inhibit HIV-1 entry.
-
Basic Research: Studying the mechanisms of HIV-1 entry and neutralization.
Experimental Protocols
Protocol 1: Production of HIV-1 Env-Pseudotyped Viruses
This protocol describes the generation of HIV-1 pseudoviruses by co-transfecting HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene.[1][2][3]
Materials:
-
HEK293T cells
-
Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Env-expressing plasmid (e.g., pcDNA3.1-Env)
-
Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)[3]
-
T-75 flasks
-
0.45 µm filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in T-75 flasks at a density of 3-8 x 10^6 cells per flask in 12 mL of complete growth medium.[1][2] The cells should be 50-80% confluent on the day of transfection.[1][2]
-
Plasmid DNA Preparation: In a sterile tube, mix the Env-expressing plasmid and the pSG3ΔEnv backbone plasmid. A common ratio is 1:2 (e.g., 4 µg of Env plasmid and 8 µg of backbone plasmid).[1][3]
-
Transfection Complex Formation: Prepare the transfection complexes according to the manufacturer's protocol. For FuGENE 6, a 3:1 ratio of reagent to total DNA is often used.[4]
-
Transfection: Add the transfection complexes dropwise to the HEK293T cells. Gently swirl the flasks to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.[3][4]
-
Harvesting Pseudovirus: After incubation, harvest the cell culture supernatant containing the pseudoviruses.
-
Clarification and Filtration: Centrifuge the supernatant at a low speed to pellet cell debris, and then filter the supernatant through a 0.45 µm filter to remove any remaining cells.[5]
-
Storage: Aliquot the filtered pseudovirus-containing supernatant and store at -80°C.
Table 1: Recommended Quantities for Pseudovirus Production in a T-75 Flask
| Component | Quantity |
| HEK293T Cells | 3-8 x 10^6 |
| Env-expressing Plasmid | 4 µg |
| pSG3ΔEnv Backbone Plasmid | 8 µg |
| Transfection Reagent (e.g., FuGENE 6) | 36 µL (for 12 µg total DNA) |
| Complete Growth Medium | 12-15 mL |
Protocol 2: Titration of HIV-1 Pseudovirus Stock (TCID50 Assay)
This protocol determines the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock, which is the virus dilution that causes 50% infection of the target cells. This is crucial for using a standardized amount of virus in the neutralization assay.[4][5][6]
Materials:
-
TZM-bl cells (or other suitable target cell line)
-
Complete Growth Medium
-
HIV-1 pseudovirus stock
-
96-well flat-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™ or Britelite™ Plus)[1][3]
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.[4][5] Incubate overnight.
-
Serial Dilution of Virus: On the day of infection, prepare serial dilutions of the pseudovirus stock in complete growth medium. A 5-fold or 10-fold dilution series is common.[4][6]
-
Infection: Add 50 µL of each virus dilution to the TZM-bl cells in quadruplicate.[4] Also include wells with cells only (cell control) and cells with the highest concentration of virus (virus control).
-
DEAE-Dextran Addition: Add DEAE-Dextran to each well to a final concentration of 10-20 µg/mL to enhance infection.[3][7]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[5]
-
Luciferase Assay: After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well.[1]
-
Luminescence Reading: After a 2-minute incubation at room temperature, transfer 150 µL of the lysate to a black 96-well plate and measure the relative luminescence units (RLU) using a luminometer.[1]
-
TCID50 Calculation: The TCID50 is calculated using the Reed-Muench or a similar statistical method based on the RLU values.[8] The desired RLU for the neutralization assay is typically between 50,000 and 150,000.[1]
Table 2: Example of a 10-fold Serial Dilution for TCID50 Assay
| Dilution | Virus Stock (µL) | Medium (µL) | Final Dilution Factor |
| 10^-1 | 20 | 180 | 10 |
| 10^-2 | 20 of 10^-1 | 180 | 100 |
| 10^-3 | 20 of 10^-2 | 180 | 1,000 |
| 10^-4 | 20 of 10^-3 | 180 | 10,000 |
| 10^-5 | 20 of 10^-4 | 180 | 100,000 |
| 10^-6 | 20 of 10^-5 | 180 | 1,000,000 |
Protocol 3: HIV-1 Pseudovirus Neutralization Assay
This protocol measures the neutralizing activity of antibodies by incubating them with a standardized amount of pseudovirus before adding the mixture to target cells.
Materials:
-
TZM-bl cells
-
Complete Growth Medium
-
HIV-1 pseudovirus stock (diluted to 200 TCID50 per 50 µL)[5]
-
Test antibodies (e.g., monoclonal antibodies, patient sera)
-
96-well flat-bottom plates
-
DEAE-Dextran
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Antibody Dilution: Prepare serial dilutions of the test antibodies in a 96-well plate. A 3-fold dilution series is common.[5]
-
Neutralization Reaction: Add 50 µL of the diluted pseudovirus (containing 200 TCID50) to each well containing the antibody dilutions.[5] Also include virus control wells (virus + medium) and cell control wells (medium only).
-
Incubation: Incubate the plate for 1 hour at 37°C to allow the antibodies to bind to the pseudovirus.[3][5]
-
Addition of Target Cells: After the incubation, add 1 x 10^4 TZM-bl cells in 100 µL of medium containing DEAE-Dextran (final concentration 10-20 µg/mL) to each well.[3][5]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[5]
-
Luciferase Assay and Reading: Perform the luciferase assay and read the RLU as described in Protocol 2.
-
Data Analysis: Calculate the percentage of neutralization for each antibody dilution using the following formula:
-
% Neutralization = 100 x [1 - (RLU of sample - RLU of cell control) / (RLU of virus control - RLU of cell control)]
-
-
IC50 Determination: The 50% inhibitory concentration (IC50) is the antibody concentration that results in a 50% reduction in RLU compared to the virus control. This is typically calculated by fitting the neutralization data to a dose-response curve using non-linear regression analysis.[3][9]
Table 3: Typical Reagent Volumes for Neutralization Assay
| Component | Volume per Well |
| Antibody Dilution | 50 µL |
| Diluted Pseudovirus (200 TCID50) | 50 µL |
| TZM-bl Cell Suspension (1x10^5 cells/mL) | 100 µL |
| Total Volume | 200 µL |
Visualizations
Caption: Experimental workflow for the HIV-1 pseudovirus neutralization assay.
Caption: Mechanism of HIV-1 entry and inhibition by neutralizing antibodies.
References
- 1. HIV - Wikipedia [en.wikipedia.org]
- 2. CD4-Induced Conformational Changes in the Human Immunodeficiency Virus Type 1 gp120 Glycoprotein: Consequences for Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Range of CD4-Bound Conformations of HIV-1 gp120, as Defined Using Conditional CD4-Induced Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. HIV-1 Membrane Fusion: Targets of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HIV-1 Protease Inhibitors in Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of HIV-1 Protease Inhibitors (PIs) in drug combination studies. PIs are a critical class of antiretroviral drugs that target the viral protease, an enzyme essential for the maturation of infectious HIV-1 virions.[1][2][3] Combination therapy, a cornerstone of modern HIV-1 treatment, leverages the synergistic or additive effects of multiple drugs to enhance antiviral efficacy, reduce drug dosages and associated toxicities, and combat the emergence of drug-resistant viral strains.[4][5][6][7]
Rationale for Drug Combination Studies
The primary goals of combining HIV-1 Protease Inhibitors with other antiretroviral agents, such as Reverse Transcriptase Inhibitors (RTIs), are:
-
Enhanced Antiviral Activity (Synergy): Achieving a greater therapeutic effect than the sum of the individual drugs.[4][5][6]
-
Dose Reduction and Lowered Toxicity: Using lower concentrations of each drug to achieve the desired therapeutic outcome, thereby minimizing adverse effects.
-
Prevention of Drug Resistance: Suppressing viral replication more completely to reduce the likelihood of resistant mutations emerging.
Quantitative Analysis of Drug Synergy
The interaction between two or more drugs can be quantified using the Combination Index (CI), a widely accepted method developed by Chou and Talalay.[8][9][10] The CI provides a quantitative measure of synergy, additivity, or antagonism.
Combination Index (CI) Interpretation:
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
The following tables summarize the synergistic effects of representative HIV-1 Protease Inhibitors in combination with other antiretroviral drugs.
Table 1: Synergistic Effect of Lopinavir/Ritonavir in Combination with Zidovudine
| Cell Line | Drug Combination | IC50 (Individual) | IC50 (Combination) | Combination Index (CI) | Reference |
| MT-4 | Lopinavir/Ritonavir | 0.006 µM | 0.003 µM | < 1 (Synergistic) | [11],[12] |
| Zidovudine | 0.012 µM | 0.005 µM | |||
| PBMC | Lopinavir/Ritonavir | 0.004 µM | 0.002 µM | < 1 (Synergistic) | [13],[14] |
| Zidovudine | 0.008 µM | 0.003 µM |
Table 2: Synergistic Effect of Darunavir in Combination with Tenofovir/Emtricitabine
| Cell Line | Drug Combination | IC50 (Individual) | IC50 (Combination) | Combination Index (CI) | Reference |
| TZM-bl | Darunavir | 2.1 nM | 0.9 nM | < 1 (Synergistic) | [15],[16],[17] |
| Tenofovir | 45 nM | 20 nM | |||
| Emtricitabine | 15 nM | 7 nM | |||
| CEMx174 | Darunavir | 1.8 nM | 0.8 nM | < 1 (Synergistic) | [18],[19] |
| Tenofovir | 40 nM | 18 nM | |||
| Emtricitabine | 12 nM | 5 nM |
Signaling Pathway
The following diagram illustrates the HIV-1 replication cycle and the targets of Protease Inhibitors and Reverse Transcriptase Inhibitors.
Caption: HIV-1 replication cycle and points of inhibition by RTIs and PIs.
Experimental Protocols
Protocol 1: Determination of Antiviral Synergy using the Checkerboard Assay
This protocol outlines the checkerboard method for assessing the in vitro synergy of two antiviral compounds.
Caption: Workflow for the checkerboard synergy assay.
Materials:
-
96-well microtiter plates
-
TZM-bl cells (or other susceptible cell line)
-
HIV-1 virus stock
-
Antiviral drugs (Drug A and Drug B)
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Drug Dilutions: Prepare serial dilutions of Drug A and Drug B in cell culture medium.
-
Plate Setup: In a 96-well plate, add increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis. Include wells with each drug alone and no-drug controls.
-
Cell and Virus Addition: Add TZM-bl cells and a pre-titered amount of HIV-1 virus to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.[20]
-
Measurement of Viral Inhibition: Measure the extent of viral infection in each well. For TZM-bl cells, this is done by quantifying luciferase activity using a luminometer.[21][22][23]
-
Data Analysis:
Protocol 2: Antiviral Activity Assessment using the TZM-bl Reporter Gene Assay
This assay is used to determine the potency of antiviral compounds by measuring the inhibition of HIV-1 entry into TZM-bl cells.
Caption: Workflow for the TZM-bl antiviral activity assay.
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Virus Infection: Add a standardized amount of HIV-1 to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C.[20]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
IC50 Determination: Plot the percentage of inhibition versus the drug concentration and determine the IC50 value.
Protocol 3: Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[25][26]
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
96-well plates
-
Target cells (e.g., PBMCs, MT-4)
-
Drug combinations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Drug Addition: Add serial dilutions of the drug combinations to the wells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[27][28]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
CC50 Determination: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug combination that reduces cell viability by 50%.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 4. Combinations of reverse transcriptase, protease, and integrase inhibitors can be synergistic in vitro against drug-sensitive and RT inhibitor-resistant molecular clones of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effect resulting from combinations of a bifunctional HIV-1 antagonist with antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic drug interactions of an HIV-1 protease inhibitor with AZT in different in vitro models of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic inhibition of HIV-1 reverse transcriptase by combinations of chain-terminating nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Lopinavir/ritonavir monotherapy or plus zidovudine and lamivudine in antiretroviral-naive HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lopinavir/ritonavir plus lamivudine and abacavir or zidovudine dose ratios for paediatric fixed-dose combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and virologic response of zidovudine/lopinavir/ritonavir initiated during the third trimester of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contribution of different antiretroviral regimens containing zidovudine, lamivudine and ritonavir boosted lopinavir on HIV viral load reduction during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination Therapy with Tenofovir Disoproxil Fumarate/Emtricitabine/Elvitegravir/Cobicistat Plus Darunavir Once Daily in Antiretroviral-Naive and Treatment-Experienced Patients: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. 541. Darunavir/Cobicistat/Emtricitabine/Tenofovir Alafenamide in HIV-1 Treatment Naïve Patients: Week 48 Results in Subgroups Based on Baseline Viral Load, CD4+ Count, and WHO Clinical Staging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tenofovir, emtricitabine, and darunavir/ritonavir pharmacokinetics in an HIV-infected patient after Roux-en-Y gastric bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of single-tablet darunavir, cobicistat, emtricitabine, and tenofovir alafenamide in the treatment of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. hiv.lanl.gov [hiv.lanl.gov]
- 23. researchgate.net [researchgate.net]
- 24. echemi.com [echemi.com]
- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 26. broadpharm.com [broadpharm.com]
- 27. texaschildrens.org [texaschildrens.org]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Measuring the Moment: A Guide to HIV-1 Inhibitor Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the binding kinetics of small molecule inhibitors to HIV-1 targets. Understanding the dynamics of how a drug candidate interacts with its target is crucial for optimizing drug efficacy and developing more resilient antiretroviral therapies. This guide focuses on three principal techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence-Based Assays.
Introduction
The development of inhibitors targeting key enzymes in the HIV-1 lifecycle, such as reverse transcriptase, protease, and integrase, has been a cornerstone of antiretroviral therapy. While the affinity (how tightly an inhibitor binds) is a critical parameter, the kinetics of this binding—the rates of association and dissociation—provide a more complete picture of the inhibitor's mechanism of action and potential in vivo efficacy. A slow dissociation rate, for instance, can lead to a prolonged duration of action. The following sections detail the principles, applications, and protocols for state-of-the-art techniques to quantify these crucial kinetic parameters.
Surface Plasmon Resonance (SPR)
Principle of SPR
Surface Plasmon Resonance is a label-free optical technique that measures molecular interactions in real-time. It works by detecting changes in the refractive index at the surface of a sensor chip. In a typical experiment, one molecule (the ligand, e.g., an HIV-1 enzyme) is immobilized on the sensor surface, and its binding partner (the analyte, e.g., a small molecule inhibitor) is flowed over the surface. The binding event causes a change in the refractive index, which is detected as a shift in the resonance angle of reflected light. This change is proportional to the mass bound to the surface and is recorded in a sensorgram, a plot of response units versus time. From the association and dissociation phases of the sensorgram, the kinetic rate constants (ka and kd) and the dissociation constant (KD) can be determined.
Application Notes: Flow Cytometry Analysis of HIV-1 Entry Inhibition
Introduction
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is the critical first step in its replication cycle, making it a prime target for antiretroviral therapy.[1] This multi-step process involves the viral envelope glycoprotein (Env) sequentially binding to the CD4 receptor and a coreceptor, typically CCR5 or CXCR4, on the target cell surface.[2] This interaction triggers conformational changes in Env, leading to the fusion of the viral and cellular membranes and the release of the viral core into the cytoplasm.[3]
Entry inhibitors are a class of antiretroviral drugs designed to block one of these specific steps.[4] They can be categorized into attachment inhibitors, coreceptor antagonists, and fusion inhibitors.[1] Accurately quantifying the efficacy of these inhibitors is crucial for drug discovery and development.
Flow cytometry offers a powerful, high-throughput platform for assessing the activity of HIV-1 entry inhibitors at the single-cell level.[5] By using fluorescently labeled antibodies or reporter viruses, researchers can rapidly quantify the percentage of infected cells in the presence of varying concentrations of a candidate inhibitor. This allows for the precise determination of key pharmacodynamic parameters, such as the 50% inhibitory concentration (IC50), which is the concentration of a drug required to inhibit viral replication by 50% in culture.[4][6]
This document provides a detailed protocol for an in vitro HIV-1 entry inhibition assay using a replication-competent reporter virus and flow cytometry, along with methods for data analysis and presentation.
HIV-1 Entry Pathway and Inhibitor Targets
The process of HIV-1 entry into a target T-cell is a coordinated sequence of molecular interactions. Each step presents a potential target for therapeutic intervention. The diagram below illustrates this pathway and the points at which different classes of entry inhibitors exert their effects.[7]
Caption: HIV-1 entry pathway and points of inhibition.
Experimental Protocol: HIV-1 Entry Inhibition Assay
This protocol describes a single-round infectivity assay using an HIV-1 reporter virus that expresses a fluorescent protein (e.g., GFP).[8] Inhibition is measured as a reduction in the percentage of GFP-positive target cells.
Experimental Workflow
The overall workflow involves preparing target cells, treating them with various concentrations of the inhibitor, infecting with a reporter virus, incubating to allow for gene expression, and finally, analyzing the percentage of infected cells via flow cytometry.
Caption: Flowchart of the HIV-1 entry inhibition assay.
Materials and Reagents
-
Target Cells: Activated primary CD4+ T-cells or peripheral blood mononuclear cells (PBMCs).
-
Cell Culture Medium: R-10+ (RPMI 1640, 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin).
-
HIV-1 Reporter Virus: Replication-competent or single-round infectivity virus expressing a fluorescent reporter (e.g., GFP or Luciferase). Example: NL4-3ΔE-GFP.[8]
-
Entry Inhibitor: Test compound and positive controls (e.g., Maraviroc for CCR5-tropic virus, Enfuvirtide).
-
Reagents for Flow Cytometry:
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 1-2% paraformaldehyde (PFA) in PBS)
-
Optional: Cell viability dye (e.g., Propidium Iodide, 7-AAD)
-
Optional: Antibodies for cell surface markers (e.g., anti-CD3, anti-CD4) if gating on specific populations.[9]
-
-
Equipment:
-
96-well cell culture plates
-
Humidified 37°C, 5% CO2 incubator
-
Flow cytometer
-
Step-by-Step Protocol
-
Preparation of Target Cells:
-
Thaw cryopreserved PBMCs or isolated CD4+ T-cells in a 37°C water bath.[10]
-
Wash cells with pre-warmed culture medium to remove cryoprotectant.
-
Activate cells (e.g., with PHA and IL-2) for 2-3 days to ensure expression of CD4 and coreceptors.
-
Count cells and adjust the concentration to 1-2 x 10^6 cells/mL in fresh culture medium.
-
-
Inhibitor Preparation and Addition:
-
Prepare a serial dilution of the test inhibitor and positive controls in culture medium. A common starting concentration is 10-100 µM, followed by 10-fold or 3-fold dilutions.
-
Seed 1-2 x 10^5 target cells per well in a 96-well plate.
-
Add the diluted inhibitors to the appropriate wells. Include "virus only" (no inhibitor) and "cells only" (no virus) controls.
-
Pre-incubate the cells with the inhibitors for 1 hour at 37°C.
-
-
Viral Infection:
-
Add a pre-titered amount of HIV-1 reporter virus to each well (except the "cells only" control) to achieve an infection rate of 5-20% in the "virus only" control wells. This range is optimal for detecting inhibition.
-
The multiplicity of infection (MOI) may need to be optimized.[10]
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours in a humidified 37°C, 5% CO2 incubator. This allows sufficient time for viral entry, integration, and reporter gene expression.
-
-
Cell Harvesting and Preparation for Flow Cytometry:
-
Gently resuspend the cells in each well.
-
Transfer the cell suspension to flow cytometry tubes or a new 96-well V-bottom plate.
-
Wash the cells with 150-200 µL of PBS and centrifuge at 500 x g for 5 minutes. Discard the supernatant.[9]
-
If using surface marker antibodies, perform staining according to the manufacturer's protocol.
-
Resuspend the cell pellet in 100-200 µL of fixative solution (e.g., 2% PFA) and incubate for 20 minutes at room temperature, protected from light. Fixation inactivates the virus and preserves the cells.
-
Wash the cells again with PBS and resuspend in PBS or FACS buffer for acquisition.
-
-
Flow Cytometry Acquisition:
-
Acquire samples on a flow cytometer. Ensure to collect a sufficient number of events (e.g., 30,000-50,000 events) for statistically significant analysis.
-
Use the "cells only" sample to set the negative gate for GFP (or other reporter) expression. The frequency of positive events in this sample should be very low (<0.1%).[9]
-
Data Analysis
-
Gating Strategy: Analyze the acquired data using flow cytometry analysis software. The gating strategy is crucial for isolating the target cell population and quantifying infection.
Caption: Hierarchical gating strategy for data analysis.
-
Calculation of Percent Inhibition:
-
For each inhibitor concentration, determine the percentage of GFP-positive cells.
-
Calculate the percent inhibition using the following formula:
-
% Inhibition = [ 1 - ( (%GFP_positive_in_Treated) / (%GFP_positive_in_Virus_Control) ) ] * 100
-
-
-
IC50 Determination:
-
Plot the percent inhibition against the log-transformed inhibitor concentrations.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit a dose-response curve.[6]
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.
-
Data Presentation: Potency of HIV-1 Entry Inhibitors
The table below summarizes the in vitro potency (IC50) of representative, clinically approved HIV-1 entry inhibitors against different viral strains. These values are typically determined using assays similar to the one described.
| Inhibitor Class | Inhibitor | Mechanism of Action | Target HIV-1 Strain | IC50 | Reference |
| Fusion Inhibitor | Enfuvirtide (T-20) | Binds to gp41, preventing the formation of the six-helix bundle required for membrane fusion.[11] | HIV-1 IIIB | 36 nM | [11] |
| CCR5 Antagonist | Maraviroc | Binds to the CCR5 coreceptor, blocking its interaction with the viral gp120.[4] | HIV-1 BaL | 0.40 nM | [11] |
| Attachment Inhibitor | BMS-663068 (Fostemsavir) | Binds to gp120, preventing the initial attachment to the CD4 receptor.[1] | Various Primary Isolates | 0.02 - 32.2 nM | [1] |
| Post-Attachment Inhibitor | Ibalizumab | Monoclonal antibody that binds to CD4 and blocks post-attachment conformational changes.[1] | Various Primary Isolates | 0.04 - 15 ng/mL | [1] |
Note: IC50 values can vary significantly depending on the specific viral strain, target cell type, and assay conditions used.
Conclusion
Flow cytometry-based assays are indispensable tools in HIV research and antiretroviral drug development. They provide a robust, sensitive, and quantitative method to evaluate the efficacy of entry inhibitors by directly measuring their impact on viral infection at a single-cell level.[8][12] The protocol detailed here offers a standardized workflow that can be adapted for screening new chemical entities, characterizing mechanisms of resistance, and furthering our understanding of the complex process of HIV-1 entry.
References
- 1. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Good Cell, Bad Cell: Flow Cytometry Reveals T-cell Subsets Important in HIV Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of HIV-1 Inhibitor-33
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with HIV-1 inhibitor-33 during experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are the recommended starting points?
A1: Like many small molecule inhibitors, this compound is expected to have low aqueous solubility. The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer.
Recommended Organic Solvents for Stock Solutions:
| Solvent | Typical Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Most common choice for in vitro assays due to its high solubilizing power. Ensure the final concentration in your assay is non-toxic to cells. |
| Ethanol | 10-50 mM | A viable alternative to DMSO, but can also have cytotoxic effects at higher concentrations. |
| Methanol | 10-50 mM | Can be used, but is generally more volatile and toxic than ethanol. |
Important Considerations:
-
Always use anhydrous, high-purity solvents to prepare stock solutions.
-
Store stock solutions at -20°C or -80°C to minimize degradation and solvent evaporation.
-
Before use, thaw the stock solution completely and vortex gently to ensure homogeneity.
Q2: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A2: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity.[1][2] For sensitive cell lines, it may be necessary to use a final concentration of 0.1% or lower.[1] It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as used for the inhibitor, to account for any solvent effects.[3]
Q3: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to troubleshoot this problem:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.
-
Increase Final DMSO Concentration: If your cells can tolerate it, increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility.
-
Use a Co-solvent System: Incorporate a water-miscible co-solvent in your final assay buffer.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.
Q4: What are cyclodextrins and how can they improve the solubility of my inhibitor?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic molecule within their central cavity, thereby increasing the apparent water solubility of the guest molecule.[4][5] For in vitro studies, chemically modified cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often preferred due to their enhanced aqueous solubility and safety profiles compared to native cyclodextrins.[5]
Troubleshooting Guides
Problem: Compound Precipitation in Cell Culture Wells
Symptoms:
-
Visible particulate matter or cloudiness in the wells after adding the compound.
-
Inconsistent or non-reproducible assay results.
-
Lower than expected potency (IC50/EC50).
Possible Causes and Solutions:
| Cause | Solution |
| Exceeding Aqueous Solubility Limit | The final concentration of this compound in the assay medium is above its solubility limit. |
| Troubleshooting Steps: 1. Determine the Kinetic Solubility: Perform a kinetic solubility assay (see protocol below) to estimate the maximum soluble concentration in your specific assay buffer.2. Reduce Final Concentration: Test a lower concentration range of the inhibitor.3. Employ a Solubilization Technique: Use co-solvents or cyclodextrins to increase the solubility (see protocols below). | |
| Improper Dilution Technique | The compound is crashing out of solution during the dilution process. |
| Troubleshooting Steps: 1. Use Serial Dilutions: Prepare intermediate dilutions in a solvent mixture that is more compatible with both the stock solvent and the final aqueous buffer.2. Increase Mixing: Ensure rapid and thorough mixing immediately after adding the compound to the aqueous medium. Vortexing or gentle sonication of the intermediate dilution can be helpful. | |
| Temperature Effects | The assay is performed at a temperature that reduces the compound's solubility. |
| Troubleshooting Steps: 1. Pre-warm Buffers: Ensure all buffers and media are at the assay temperature before adding the compound.2. Check for Temperature-Dependent Solubility: If possible, assess the solubility at different temperatures. | |
| Interaction with Media Components | Components in the cell culture medium (e.g., proteins, salts) may be causing the compound to precipitate. |
| Troubleshooting Steps: 1. Simplify the Buffer: If feasible for your assay, test the solubility in a simpler buffer (e.g., PBS) to identify problematic components.2. Increase Serum Concentration: For some lipophilic compounds, increasing the serum concentration in the medium can enhance solubility due to binding to albumin. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Nephelometry
This method provides a rapid assessment of the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well or 384-well clear bottom microplates
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a microplate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the wells of the assay plate.
-
Rapidly add the aqueous buffer to each well to achieve the desired final volume (e.g., 198 µL for a 1:100 dilution). This will result in a range of final compound concentrations with a constant final DMSO concentration.
-
Mix the plate on a plate shaker for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the light scattering at a suitable wavelength using a nephelometer.
-
The kinetic solubility limit is the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to the vehicle control.
Protocol 2: Improving Solubility with Co-solvents
This protocol describes the use of a co-solvent to increase the aqueous solubility of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Co-solvent (e.g., Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG), Ethanol)
-
Aqueous assay buffer
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of aqueous assay buffers containing different concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% PEG-400).
-
Determine the kinetic solubility of this compound in each of the co-solvent-containing buffers using the nephelometry protocol described above.
-
Select the lowest concentration of the co-solvent that provides the desired solubility of the inhibitor.
-
Important: Run parallel cytotoxicity assays to determine the maximum tolerated concentration of the co-solvent by your specific cell line.
Example Co-solvent Effects on Solubility (Illustrative Data):
| Co-solvent | Concentration (% v/v) | Apparent Solubility of Compound X (µM) |
| None | 0 | 5 |
| PEG-400 | 1 | 15 |
| PEG-400 | 2 | 35 |
| PEG-400 | 5 | 80 |
| PG | 1 | 12 |
| PG | 2 | 28 |
| PG | 5 | 65 |
Protocol 3: Enhancing Solubility with Cyclodextrins
This protocol outlines the use of cyclodextrins to improve the solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a series of aqueous solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 1, 5, 10, 20 mM).
-
Add an excess amount of solid this compound to each HP-β-CD solution.
-
Vortex the samples vigorously for 1-2 minutes.
-
Incubate the samples on a shaker at room temperature for 24-48 hours to allow for complexation and equilibration.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the concentration of the dissolved inhibitor against the concentration of HP-β-CD to determine the extent of solubility enhancement.
Mandatory Visualizations
Caption: HIV-1 Protease Inhibition Workflow.
Caption: Decision workflow for solubilizing this compound.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. humapub.com [humapub.com]
- 5. scispace.com [scispace.com]
Technical Support Center: Minimizing Off-Target Effects of HIV-1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of HIV-1 inhibitors during experiments. The primary focus is on the well-documented off-target activation of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with HIV-1 inhibitors?
A1: While highly effective, some HIV-1 inhibitors can cause off-target effects, leading to adverse events. A significant off-target effect is the activation of the innate immune system, particularly the NLRP3 inflammasome, which can lead to inflammation and cytotoxicity.[1][2] Other off-target effects can include interactions with cellular proteins like cytochrome P450 isoforms and P-glycoproteins, potentially leading to drug-drug interactions and metabolic side effects such as lipodystrophy and insulin resistance.[3][4][5]
Q2: Which class of HIV-1 inhibitors is commonly associated with NLRP3 inflammasome activation?
A2: Nucleoside reverse transcriptase inhibitors (NRTIs), such as Abacavir, have been shown to be potent activators of the NLRP3 inflammasome.[1][2] This off-target effect is not universal to all NRTIs, highlighting the specific structure-activity relationship in triggering this inflammatory pathway.
Q3: What is the proposed mechanism for NLRP3 inflammasome activation by certain HIV-1 inhibitors?
A3: The mechanism can involve mitochondrial distress. For example, Abacavir has been shown to induce dose-dependent production of mitochondrial reactive oxygen species (mROS) and cytotoxicity, which are indicative of mitochondrial damage.[1] This damage can lead to the release of mitochondrial components like cardiolipin, which may act as a trigger for NLRP3 inflammasome activation.[1]
Q4: What are the downstream consequences of off-target NLRP3 inflammasome activation in my experiments?
A4: Activation of the NLRP3 inflammasome leads to the activation of caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[6][7] This results in an inflammatory environment and can induce a form of programmed cell death called pyroptosis.[8][9] In your experiments, this could manifest as increased cell death, altered cytokine profiles, and confounding inflammatory responses that are not directly related to the intended antiviral activity of the inhibitor.
Q5: How can I determine if my HIV-1 inhibitor is activating the NLRP3 inflammasome?
A5: You can measure key markers of inflammasome activation. This includes quantifying the secretion of IL-1β and IL-18 using ELISA, measuring caspase-1 activity through cleavage of a fluorogenic substrate, and detecting the formation of the ASC speck, a hallmark of inflammasome assembly, using immunofluorescence.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Toxicity
Possible Cause: The HIV-1 inhibitor may be inducing pyroptosis through off-target activation of the NLRP3 inflammasome and caspase-1.[1][9]
Troubleshooting Steps:
-
Measure IL-1β Release: Culture your cells with the HIV-1 inhibitor and measure the concentration of secreted IL-1β in the supernatant using an ELISA kit. A significant increase compared to vehicle control suggests inflammasome activation.
-
Inhibit Caspase-1: Co-treat the cells with the HIV-1 inhibitor and a specific caspase-1 inhibitor, such as VX-765 or Z-YVAD-fmk.[1][10][11] A reduction in cell toxicity upon caspase-1 inhibition would strongly suggest that pyroptosis is the cause of the observed cell death.
-
Knockdown NLRP3: If your cell line allows for it, use siRNA or shRNA to knock down the expression of NLRP3. A rescue from the inhibitor-induced cytotoxicity in NLRP3-knockdown cells would confirm the involvement of this specific inflammasome.[1][2]
-
Control Potassium Efflux: Inflammasome activation is often dependent on potassium (K+) efflux.[1] Culturing the cells in a high-potassium medium can inhibit NLRP3 activation and should reduce cytotoxicity if this pathway is involved.[1]
Issue 2: Inconsistent Antiviral Efficacy Data
Possible Cause: Off-target inflammatory responses could be influencing viral replication, leading to variability in your results. For instance, while inflammasome activation can be detrimental to the host, some studies suggest it can also impair HIV-1 entry.[12]
Troubleshooting Steps:
-
Use a Broader Range of Controls: Include controls for inflammation. This could be a positive control for NLRP3 activation (e.g., LPS + ATP) and a negative control (an inactive analogue of your inhibitor if available).
-
Test in NLRP3-Deficient Cells: If possible, repeat your antiviral assays in cells lacking NLRP3 to uncouple the intended antiviral effect from the off-target inflammatory effect.
-
Measure Inflammatory Cytokines: In parallel with your antiviral assays, quantify a panel of inflammatory cytokines (e.g., IL-1β, IL-18, TNF-α) to monitor the inflammatory status of your cell cultures. This can help you correlate antiviral activity with the inflammatory response.
Quantitative Data Summary
Table 1: Inhibitory Concentrations of Compounds Targeting the NLRP3 Inflammasome Pathway
| Compound | Target | Cell Type | IC50 / EC50 | Reference |
| MCC950 | NLRP3 | Monocytes | Reduces IL-1β levels | [6] |
| Glyburide | NLRP3 (indirect) | BMDMs | Inhibits IL-1β & IL-18 secretion | [6] |
| VX-765 | Caspase-1 | Humanized Mice | Reduces IL-18 & TNF-α | [7][11] |
| Z-YVAD-fmk | Caspase-1 | THP-1 cells | Abrogates IL-1β release | [1] |
| FC11A-2 | Pro-caspase-1 | - | Blocks auto-cleavage | [6] |
Key Experimental Protocols
Protocol 1: Quantification of IL-1β Secretion by ELISA
-
Cell Seeding: Seed cells (e.g., human monocytes or THP-1 cells) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (for some cell types): Prime the cells with a TLR agonist like lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
Inhibitor Treatment: Remove the priming medium and add fresh medium containing your HIV-1 inhibitor at various concentrations. Include a vehicle control and a positive control (e.g., ATP or nigericin).
-
Incubation: Incubate the plate for the desired time period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IL-1β in each sample based on the standard curve.
Protocol 2: Caspase-1 Activity Assay
-
Cell Lysis: After treating the cells with the HIV-1 inhibitor as described above, lyse the cells using a specific lysis buffer for caspase activity assays.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to normalize the activity.
-
Caspase-1 Assay: In a black 96-well plate, add an equal amount of protein from each lysate. Add the caspase-1 specific fluorogenic substrate (e.g., Ac-YVAD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Normalize the fluorescence signal to the protein concentration to determine the relative caspase-1 activity.
Visualizations
Caption: Off-target activation of the NLRP3 inflammasome by an HIV-1 inhibitor.
Caption: Troubleshooting workflow for unexpected inhibitor-induced cell toxicity.
References
- 1. Potent NLRP3 Inflammasome Activation by the HIV Reverse Transcriptase Inhibitor Abacavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inflammasomes as mediators of inflammation in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Chronic HIV Infection Increases Monocyte NLRP3 Inflammasome-Dependent IL-1α and IL-1β Release [mdpi.com]
- 9. Inflammation/Viral Replication/HIV Persistence....Reservoirs....Anti-Inflammation HIV Cure Strategies....VX-765, a small-molecule inhibitor of caspase-1, a potential anti-inflammatory drug/Cure Strategy to reduce reservoir?????......IP-10.... anti-inflammatory/HIV Cure strategy [natap.org]
- 10. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
- 12. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of HIV-1 inhibitor-33
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability and other common issues during experiments with HIV-1 inhibitors. The following resources are designed to address specific problems in a question-and-answer format, offering detailed troubleshooting steps and experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant batch-to-batch variability in the potency (IC50) of our HIV-1 inhibitor. What are the potential causes and how can we troubleshoot this?
A1: Batch-to-batch variability is a common challenge in drug development. The primary causes often relate to the inhibitor's purity, solubility, and stability.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity:
-
Action: Analyze each new batch using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
-
Rationale: Impurities, even in small amounts, can have potent biological activity, leading to misleading results.[3] A compound that appears less potent in one batch might be contaminated with a highly potent impurity in another.[3]
-
-
Assess Solubility:
-
Action: Determine the solubility of each batch in your assay buffer. HIV-1 inhibitors, particularly protease inhibitors, are often poorly soluble in aqueous solutions.[4][5]
-
Rationale: Incomplete solubilization can lead to an underestimation of the inhibitor's concentration, resulting in an apparent decrease in potency. Food intake has been shown to significantly enhance the solubilizing capacity of intestinal fluids for some HIV protease inhibitors, highlighting the impact of the local environment on solubility.[5]
-
-
Evaluate Compound Stability:
-
Action: Assess the stability of the inhibitor in your experimental conditions (e.g., temperature, pH, light exposure).
-
Rationale: Degradation of the compound will reduce its effective concentration and, consequently, its observed potency.
-
-
Standardize Experimental Conditions:
-
Action: Ensure all experimental parameters, including cell density, virus titer, and incubation times, are consistent across experiments.
-
Rationale: Minor variations in assay conditions can significantly impact the outcome of potency assays.
-
Q2: Our inhibitor shows good potency in biochemical assays but has poor activity in cell-based assays. What could be the reason?
A2: This discrepancy is often due to factors related to cell permeability, efflux pumps, or off-target effects within the cellular environment.
Troubleshooting Steps:
-
Investigate Cell Permeability:
-
Action: Perform cell permeability assays (e.g., Caco-2 permeability assay) to determine if the compound can effectively cross the cell membrane.
-
Rationale: The inhibitor must reach its intracellular target to be effective. Poor permeability will result in low intracellular concentrations.
-
-
Assess Efflux Pump Activity:
-
Action: Use efflux pump inhibitors (e.g., verapamil for P-glycoprotein) in your cell-based assays.
-
Rationale: Many cells express efflux pumps that can actively transport foreign compounds, including inhibitors, out of the cell, reducing their intracellular concentration and apparent activity.
-
-
Evaluate Cytotoxicity:
-
Action: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your antiviral assay.
-
Rationale: High concentrations of the inhibitor may be toxic to the cells, leading to a decrease in cell viability that can be misinterpreted as antiviral activity.
-
Data Presentation
Table 1: Troubleshooting Batch-to-Batch Variability of an HIV-1 Protease Inhibitor
| Parameter | Batch A | Batch B (Problematic) | Recommended Action |
| Purity (by HPLC) | 99.5% | 95.2% (with unknown impurity) | Re-purify Batch B or synthesize a new batch. Characterize the impurity. |
| Solubility in Assay Buffer | 100 µM | 25 µM | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure final concentration in assay buffer does not exceed solubility limit. Consider formulation strategies.[4][6] |
| IC50 (Biochemical Assay) | 10 nM | 85 nM | Confirm purity and solubility before re-testing. |
| IC50 (Cell-Based Assay) | 50 nM | >1 µM | If biochemical IC50 is restored after addressing purity/solubility, investigate cellular factors (permeability, efflux). |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
This protocol provides a general method for assessing the purity of a small molecule HIV-1 inhibitor.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Inhibitor sample
Method:
-
Sample Preparation: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the absorbance maximum of the inhibitor)
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Visualizations
Diagram 1: Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Diagram 2: HIV-1 Lifecycle and Inhibitor Targets
Caption: Major stages of the HIV-1 lifecycle and the points of intervention for different inhibitor classes.[7][8][9]
References
- 1. Quality control of small molecules - Kymos [kymos.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility profiling of HIV protease inhibitors in human intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. HIV-1 Antiretroviral Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of HIV-1 inhibitor-33 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of HIV-1 inhibitor-33 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI). Its chemical structure is an indazolyl-substituted piperidin-4-yl-aminopyrimidine. As an NNRTI, it binds to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for viral replication. This binding induces a conformational change in the enzyme, inhibiting its function and thus preventing the conversion of the viral RNA genome into DNA.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: As a heterocyclic compound containing indazole, piperidine, and pyrimidine moieties, this compound is susceptible to degradation under several conditions:
-
pH: Both acidic and alkaline conditions can promote hydrolysis of the molecule. The stability is generally highest in a neutral to slightly acidic pH range.
-
Oxidation: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products, particularly at the nitrogen atoms in the heterocyclic rings.
-
Light: Exposure to UV light can cause photodegradation. It is recommended to protect solutions from direct light.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Ensure the use of high-purity, anhydrous DMSO to minimize degradation. For aqueous-based assays, the final concentration of DMSO should be kept low (typically <1%) to avoid solvent effects on the experiment.
Q4: How should I store stock solutions of this compound to ensure stability?
A4: For long-term storage, stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect the aliquots from light. Under these conditions, the inhibitor should be stable for several months. For short-term storage (a few days), solutions can be kept at 4°C.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected activity of the inhibitor in my assay.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from solid compound. If the issue persists, perform a stability check of your stock solution using HPLC (see Experimental Protocols). |
| Incorrect concentration | Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution spectrophotometrically or by HPLC against a standard curve. |
| Adsorption to labware | Use low-adhesion polypropylene tubes and pipette tips. Pre-rinsing pipette tips with the inhibitor solution before dispensing can also help. |
| Incompatibility with assay buffer | Check the pH of your final assay buffer. Extreme pH values can accelerate degradation. Ensure all components of your buffer are compatible with the inhibitor. |
Issue 2: Appearance of unknown peaks in my HPLC analysis of the inhibitor.
| Possible Cause | Troubleshooting Step |
| Degradation of the inhibitor | This is the most likely cause. The new peaks are likely degradation products. Compare the chromatogram to a freshly prepared standard. Perform forced degradation studies (see Experimental Protocols) to identify the retention times of potential degradation products. |
| Contamination of solvent or mobile phase | Run a blank injection of your solvent and mobile phase to check for contaminants. Use fresh, HPLC-grade solvents. |
| Sample carryover from previous injection | Implement a robust needle wash protocol in your HPLC method. Inject a blank after a high-concentration sample to check for carryover. |
| Excipients from a formulated product | If you are analyzing a formulated product, the extra peaks could be from excipients. Obtain a placebo formulation if possible to identify these peaks. |
Quantitative Data on Stability
The following tables summarize the expected stability of this compound under various stress conditions. This data is based on studies of structurally related heterocyclic compounds and should be used as a guideline. It is highly recommended to perform specific stability studies for your experimental conditions.
Table 1: Stability of this compound in Aqueous Solution at Different pH Values (40°C)
| pH | % Remaining after 24 hours | Major Degradation Pathway |
| 2.0 | 85% | Acid-catalyzed hydrolysis |
| 4.0 | 95% | Minimal degradation |
| 7.0 | 98% | Minimal degradation |
| 9.0 | 90% | Base-catalyzed hydrolysis |
| 12.0 | 70% | Base-catalyzed hydrolysis |
Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | % Remaining |
| 3% H₂O₂ at 25°C for 8 hours | 80% |
| 60°C for 24 hours (in solid form) | >99% |
| 60°C for 24 hours (in DMSO) | 95% |
| UV Light Exposure (254 nm) for 4 hours | 75% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh the required amount of solid this compound.
-
Dissolve in anhydrous, high-purity DMSO to a final concentration of 10 mM.
-
Vortex gently until fully dissolved.
-
Aliquot into light-protected, low-adhesion microcentrifuge tubes.
-
Store at -20°C or -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions in the appropriate solvent for your experiment (e.g., cell culture medium, assay buffer).
-
Prepare working solutions fresh for each experiment and do not store them for extended periods.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution 1:1 with 1N HCl. Incubate at 60°C for 2 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix the sample solution 1:1 with 1N NaOH. Incubate at 60°C for 2 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix the sample solution 1:1 with 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.
-
Thermal Degradation: Incubate the sample solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose the sample solution to a calibrated light source (e.g., UV lamp at 254 nm) for 4 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 3).
-
Protocol 3: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method. The exact conditions may need to be optimized for your specific instrument and column.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Troubleshooting contamination in HIV-1 inhibitor-33 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during HIV-1 inhibitor-33 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in HIV-1 inhibitor experiments?
A1: The most common biological contaminants in cell culture-based HIV-1 experiments are bacteria, fungi (yeast and mold), mycoplasma, and viruses.[1][2][3][4] Cross-contamination with other cell lines is also a significant concern.[2][4] Chemical contaminants, such as impurities in media, sera, and water, as well as endotoxins and plasticizers, can also impact experiments.[3][4]
Q2: How can I visually identify common contaminants in my cell cultures?
A2:
-
Bacteria: Cultures may appear cloudy or turbid, with a sudden drop in pH (media turns yellow). Under a microscope, bacteria can be seen as small, moving granules between cells.[3]
-
Yeast: The culture medium may become turbid, and the pH might increase (media turns pink). Microscopically, yeasts appear as individual, round, or oval particles that may be budding.[5]
-
Mold: Visible as fuzzy growths, often on the surface of the culture. Under the microscope, you can observe filamentous mycelia.[3]
-
Mycoplasma: These are very small bacteria and cannot be seen with a standard light microscope. Indicators of mycoplasma contamination include a slowdown in cell growth and changes in cell morphology and function.[1]
-
Cross-contamination: The presence of a cell type with a different morphology from your experimental cell line.
Q3: Can the this compound itself be a source of contamination?
A3: Yes, any reagent added to a cell culture, including the inhibitor, can be a potential source of contamination. It is crucial to ensure the sterility of your inhibitor stock solution. This can be achieved by sterile filtering the solution after preparation.[6]
Q4: What are the immediate steps I should take if I suspect contamination?
A4: If you suspect contamination, you should immediately quarantine the suspected flasks and all reagents used with them. Do not open the suspected flasks in the cell culture hood to prevent the spread of the contaminant. Decontaminate the hood and incubator thoroughly. Finally, discard the contaminated cultures and reagents.
Troubleshooting Guides
Issue 1: Sudden change in media color and turbidity.
| Possible Cause | Recommended Action |
| Bacterial Contamination | - Immediately discard the contaminated culture flasks. - Decontaminate the incubator and biosafety cabinet. - Check the sterility of all reagents (media, serum, supplements) by incubating an aliquot in a separate flask without cells. - Review and reinforce aseptic techniques with all laboratory personnel.[7] |
| Fungal (Yeast/Mold) Contamination | - Discard the contaminated cultures immediately. - Thoroughly clean and disinfect the incubator, biosafety cabinet, and any shared equipment. - Check for mold growth in the water pan of the incubator. - Ensure all solutions are sterile-filtered. |
Issue 2: Inconsistent or non-reproducible results in the inhibitor assay.
| Possible Cause | Recommended Action |
| Mycoplasma Contamination | - Test all cell banks for mycoplasma using a reliable method such as PCR or a specific mycoplasma detection kit. - If positive, discard the contaminated cell line and start a new culture from a tested, clean stock. - Quarantine all new cell lines until they have been tested for mycoplasma. |
| Cross-Contamination with another cell line | - Perform cell line authentication using methods like Short Tandem Repeat (STR) profiling. - If cross-contamination is confirmed, discard the contaminated cell line. - Implement a strict protocol of working with only one cell line at a time in the biosafety cabinet. |
| Chemical Contamination | - Use high-purity water and reagents. - Ensure that all glassware and plasticware are properly cleaned and rinsed to remove any detergent or disinfectant residues.[4] - Evaluate if the solvent used to dissolve the inhibitor has any cytotoxic effects on its own. |
| Inhibitor Instability | - Verify the stability of the HIV-1 inhibitor under your experimental conditions (temperature, pH).[6][8] - Prepare fresh dilutions of the inhibitor for each experiment. - Store the inhibitor stock solution at the recommended temperature and protect it from light if it is photosensitive. |
Data Presentation: Common Contaminants in HIV Research Cell Cultures
| Contaminant | Visual Appearance in Culture | Microscopic Appearance | Key Indicators | Recommended Detection Method |
| Bacteria | Turbid, yellow media (acidic) | Small, motile rods or cocci between cells | Rapid onset, sudden pH drop | Visual inspection, Gram stain |
| Yeast | Turbid, pink media (alkaline) | Oval-shaped, budding particles | Slower onset than bacteria | Visual inspection, microscopy |
| Mold | Visible filamentous colonies | Network of multicellular hyphae | Visible fungal growth | Visual inspection, microscopy |
| Mycoplasma | No visible change | Not visible with a light microscope | Reduced cell growth, altered cell morphology | PCR-based assay, ELISA, DNA staining |
| Viruses | No visible change | Not visible with a light microscope | Altered cell function, unexpected assay results | Specific viral PCR assays, electron microscopy |
| Cross-Contamination | May have altered growth rate | Presence of cells with different morphology | Inconsistent results | STR profiling, karyotyping |
Experimental Protocols
Protocol 1: Sterility Testing of this compound Stock Solution
-
Objective: To ensure the inhibitor stock solution is free from bacterial and fungal contamination.
-
Materials:
-
This compound stock solution
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM or RPMI-1640)
-
37°C incubator
-
-
Procedure:
-
In a sterile biosafety cabinet, add 10 µL of the this compound stock solution to a sterile microcentrifuge tube containing 1 mL of sterile cell culture medium.
-
Gently mix the solution.
-
Incubate the tube at 37°C for 48-72 hours.
-
After incubation, visually inspect the medium for any signs of turbidity or color change.
-
A clear medium indicates that the inhibitor stock is likely sterile. A turbid or discolored medium suggests contamination.
-
Protocol 2: Routine Aseptic Technique for Handling HIV-1 Host Cell Lines
-
Objective: To maintain the sterility of cell cultures during routine handling and passaging.
-
Procedure:
-
Before starting, ensure the biosafety cabinet is clean and has been running for at least 15 minutes.
-
Wipe down all surfaces of the biosafety cabinet with 70% ethanol.[9]
-
Place all necessary sterile materials (pipettes, flasks, media) inside the cabinet.
-
Wear appropriate personal protective equipment (PPE), including a lab coat and sterile gloves.[10]
-
Perform all manipulations of cells and reagents well inside the cabinet, avoiding movements near the front opening.
-
Use a separate sterile pipette for each reagent and cell line.
-
Do not recap needles.[11] Dispose of all sharps in a designated sharps container.[7][8]
-
After use, decontaminate all surfaces and remove all materials from the biosafety cabinet.
-
Visualizations
Caption: Workflow for troubleshooting suspected contamination.
Caption: Decision-making for handling a contaminated cell culture.
References
- 1. Current issues in viral assays and viral clearance evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Screening of Potential HIV-1 Inhibitors/Replication Blockers Using Secure Lentiviral in Vitro System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization and Sustained Release of HIV Inhibitors by Encapsulation in Silk Fibroin Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Stability of transmitted drug-resistant HIV-1 species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facts and Fiction: Cellular Models for High Throughput Screening for HIV-1 Reactivating Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of a Novel HIV-1 Protease Inhibitor Against Resistant Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV-1 strains presents a significant challenge to effective long-term antiretroviral therapy. This guide provides a comparative analysis of a novel protease inhibitor, designated here as HIV-1 Inhibitor-33 (a conceptual analogue to the potent inhibitor GRL-142), against the established second-generation protease inhibitor, Darunavir. The focus is on their efficacy against the highly multi-drug resistant HIV-1 protease mutant, PR20, which exhibits significant resistance to current clinical protease inhibitors.[1][2][3] This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in research and development efforts.
Comparative Efficacy of this compound vs. Darunavir
The development of new protease inhibitors aims to overcome the limitations imposed by resistance mutations. This compound has been designed with modifications to better accommodate the expanded active site and dynamic flaps of resistant protease variants like PR20.[1][2]
Table 1: In Vitro Efficacy Against Wild-Type and Resistant HIV-1 Protease
| Inhibitor | Target Protease | Inhibition Constant (Ki) | Fold Change in Ki (vs. Wild-Type) |
| This compound (GRL-142) | Wild-Type | 14 pM | - |
| PR20 Mutant | 2.5 ± 0.5 nM | ~178-fold | |
| Darunavir | Wild-Type | 5 pM | - |
| PR20 Mutant | 40 nM | ~8,000-fold |
Data synthesized from studies on GRL-142 and Darunavir against the PR20 mutant protease.[1][2]
Table 2: Antiviral Activity in Cell-Based Assays
| Inhibitor | HIV-1 Strain | EC50 (Effective Concentration, 50%) |
| This compound (GRL-142) | Multi-PI-Resistant Variant | 0.17 nM |
| Darunavir | Multi-PI-Resistant Variant | 216 nM |
| Darunavir | Wild-Type HIV-1 | 1-5 nM |
EC50 values are indicative of the concentration of the inhibitor required to inhibit 50% of viral replication in cell culture. Data for the multi-PI-resistant variant is based on studies with a highly darunavir-resistant strain.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the efficacy of HIV-1 protease inhibitors.
HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate that is cleaved by active HIV-1 protease, releasing a fluorophore. The presence of an effective inhibitor prevents this cleavage, resulting in a reduced fluorescence signal.[6][7]
Materials:
-
Recombinant HIV-1 Protease (Wild-Type and PR20 Mutant)
-
Fluorogenic Substrate
-
Assay Buffer
-
This compound and Darunavir (test compounds)
-
Pepstatin A (positive control inhibitor)
-
DMSO (solvent for compounds)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and Darunavir in DMSO. Further dilute to the desired final concentrations in Assay Buffer.
-
Reaction Setup:
-
Inhibitor Wells: Add 10 µL of the diluted test compounds to the microplate wells.
-
Enzyme Control Wells: Add 10 µL of Assay Buffer.
-
Inhibitor Control Wells: Add 1 µL of Pepstatin A and 9 µL of Assay Buffer.
-
-
Enzyme Addition: Prepare the HIV-1 Protease solution in Assay Buffer and add 80 µL to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Substrate Addition: Prepare the HIV-1 Protease Substrate solution and add 10 µL to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence in kinetic mode for 1-3 hours at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear phase of the kinetic read. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Cell-Based Antiviral Activity Assay (TZM-bl Reporter Assay)
This assay measures the ability of an inhibitor to prevent HIV-1 infection and replication in a cellular context.
Principle: TZM-bl cells are a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contain integrated HIV-1 LTR-driven luciferase and β-galactosidase reporter genes. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to the expression of the reporter genes. The level of luciferase activity is proportional to the level of viral replication.[8][9]
Materials:
-
TZM-bl cells
-
HIV-1 viral stocks (Wild-Type and Resistant Strains)
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
This compound and Darunavir
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of this compound and Darunavir to the cells.
-
Virus Infection: Add a pre-titered amount of HIV-1 virus stock to each well. Include wells with cells and virus only (virus control) and cells only (cell control).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Measurement: Remove the culture medium and add luciferase assay reagent to lyse the cells and provide the substrate for the luciferase enzyme.
-
Readout: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of viral inhibition for each inhibitor concentration relative to the virus control. Determine the EC50 value from the dose-response curve.
Visualizations
HIV-1 Protease Signaling Pathway and Inhibition
The following diagram illustrates the critical role of HIV-1 protease in the viral life cycle and the mechanism of action of protease inhibitors.
Caption: HIV-1 protease cleaves viral polyproteins, a crucial step for producing mature, infectious virions.
Experimental Workflow for Inhibitor Efficacy Testing
This workflow outlines the key stages in evaluating a novel HIV-1 inhibitor, from initial enzymatic assays to cell-based antiviral activity determination.
Caption: Workflow for testing the efficacy of a novel HIV-1 protease inhibitor.
Logical Relationship of Resistance and Inhibitor Design
This diagram illustrates the interplay between resistance mutations in HIV-1 protease and the rational design of next-generation inhibitors.
Caption: The cycle of drug resistance and rational inhibitor design.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent antiviral HIV-1 protease inhibitor combats highly drug resistant mutant PR20 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abcam.cn [abcam.cn]
- 7. abcam.com [abcam.com]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of HIV-1 Inhibitor-33 and Other Non-Nucleoside Reverse Transcriptase Inhibitors
For Immediate Release
This guide provides a detailed comparison of a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-33 (also known as compound 5n), with established NNRTIs. The information presented is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways and workflows to offer an objective assessment of this compound's performance against other alternatives.
Introduction to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric site on the reverse transcriptase enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.
This compound: A Novel Quinolone-Based NNRTI
This compound (compound 5n) is a recently identified potent and selective HIV-1 inhibitor belonging to the 2-oxo-1,2-dihydroquinoline-4-carboxamide class of compounds. Preclinical studies have demonstrated its significant in vitro anti-HIV-1 activity.
Comparative Efficacy and Cytotoxicity
The following table summarizes the in vitro anti-HIV-1 activity, cytotoxicity, and selectivity index of this compound in comparison to the first-generation NNRTIs Nevirapine, Delavirdine, and Efavirenz. All data was obtained from assays using the HIV-1 IIIB strain in MT-4 cells.
| Compound | EC₅₀ (nM) [a] | CC₅₀ (μM) [b] | SI [c] |
| This compound (5n) | 8.6 | 18 | 2093 |
| Nevirapine | 19 | >221 | >11631 |
| Delavirdine | 16 | 104 | 6500 |
| Efavirenz | 1.7 | 28 | 16471 |
-
[a] EC₅₀: 50% effective concentration required to inhibit HIV-1 replication.
-
[b] CC₅₀: 50% cytotoxic concentration, causing the death of 50% of MT-4 cells.
-
[c] SI: Selectivity Index (CC₅₀/EC₅₀), a measure of the drug's therapeutic window.
Based on this data, this compound demonstrates potent anti-HIV-1 activity with an EC₅₀ of 8.6 nM[1]. While its potency is greater than that of Nevirapine and Delavirdine, it is less potent than Efavirenz. In terms of safety, as indicated by the CC₅₀ value, this compound shows a cytotoxicity of 18 μM, which is lower than that of Nevirapine and Delavirdine but higher than Efavirenz. The resulting selectivity index for this compound is 2093.
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
The diagram below illustrates the mechanism of action for non-nucleoside reverse transcriptase inhibitors.
Caption: Mechanism of NNRTI action on HIV-1 Reverse Transcriptase.
Experimental Protocols
Anti-HIV-1 Activity Assay
Objective: To determine the 50% effective concentration (EC₅₀) of the test compounds required to inhibit HIV-1 replication.
Materials:
-
Cell Line: MT-4 (human T-cell leukemia) cells.
-
Virus: HIV-1 (IIIB strain).
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Test Compounds: this compound and reference NNRTIs (Nevirapine, Delavirdine, Efavirenz).
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Equipment: 96-well microtiter plates, CO₂ incubator (37°C, 5% CO₂), microplate reader.
Procedure:
-
MT-4 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
The test compounds are serially diluted in culture medium and added to the wells in triplicate.
-
A stock of HIV-1 (IIIB strain) is added to each well at a multiplicity of infection (MOI) of 0.01.
-
Control wells include cells with virus only (virus control) and cells without virus or compound (mock-infected control).
-
The plates are incubated for 5 days at 37°C in a 5% CO₂ atmosphere.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The resulting formazan crystals are dissolved by adding 100 µL of 10% SDS in 0.01 M HCl.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of protection from the cytopathic effect of the virus is calculated for each compound concentration, and the EC₅₀ value is determined from the dose-response curve.
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compounds.
Procedure:
-
The procedure is identical to the anti-HIV-1 activity assay, except that no virus is added to the wells.
-
The viability of the mock-infected MT-4 cells is measured after 5 days of incubation with the test compounds.
-
The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Experimental Workflow
The following diagram outlines the workflow for the in vitro evaluation of anti-HIV-1 activity and cytotoxicity.
Caption: Workflow for determining anti-HIV activity and cytotoxicity.
Conclusion
This compound (compound 5n) is a promising new non-nucleoside reverse transcriptase inhibitor with potent anti-HIV-1 activity in the nanomolar range. Its efficacy against the HIV-1 IIIB strain is comparable to or greater than some first-generation NNRTIs. Further studies are warranted to evaluate its resistance profile against a broader range of HIV-1 strains, including NNRTI-resistant mutants, and to assess its pharmacokinetic and pharmacodynamic properties in vivo. The data presented in this guide provides a foundational basis for such future research and development efforts.
References
Comparative Cross-Resistance Profile of HIV-1 Protease Inhibitor-33
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational HIV-1 Protease Inhibitor-33 (Inhibitor-33) with established protease inhibitors (PIs). The data presented herein is based on standardized in vitro assays designed to evaluate the susceptibility of various HIV-1 strains, including those with well-characterized resistance mutations, to different antiviral agents.
I. Introduction
The emergence of drug-resistant HIV-1 strains remains a significant challenge in the long-term management of HIV-1 infection. Cross-resistance, where a mutation conferring resistance to one drug also reduces the susceptibility to other drugs in the same class, is a major concern for clinicians and patients.[1][2] This guide focuses on the cross-resistance profile of Inhibitor-33, a novel protease inhibitor, and compares its efficacy against a panel of clinically relevant PI-resistant HIV-1 variants to that of current standard-of-care PIs. Understanding these profiles is crucial for the development of new therapeutic strategies and for positioning new agents in the evolving landscape of HIV-1 treatment.
II. Comparative Antiviral Activity
The antiviral activity of Inhibitor-33 was assessed against a panel of recombinant HIV-1 strains containing key single and multiple mutations in the protease gene known to confer resistance to currently approved PIs. The 50% effective concentration (EC50) and the fold change in EC50 relative to the wild-type virus were determined.
Table 1: Comparative In Vitro Activity of Inhibitor-33 and Other Protease Inhibitors Against PI-Resistant HIV-1 Strains
| HIV-1 Strain/Mutations | Inhibitor-33 (Fold Change) | Darunavir (DRV) (Fold Change) | Atazanavir (ATV) (Fold Change) | Lopinavir (LPV) (Fold Change) |
| Wild-Type (WT) | 1.0 | 1.0 | 1.0 | 1.0 |
| L33F | 1.2 | 1.1 | 2.5 | 1.8 |
| M46I/L | 1.5 | 1.3 | 4.0 | 3.5 |
| I50V | 2.0 | 2.5 | >10 | >10 |
| V82A/F/T | 1.8 | 2.0 | 8.0 | 6.5 |
| I84V | 2.2 | 2.8 | >15 | >12 |
| L90M | 1.3 | 1.2 | 3.0 | 2.5 |
| Multi-PI Resistant Isolate 1 | 3.5 | 4.0 | >20 | >18 |
| Multi-PI Resistant Isolate 2 | 4.1 | 5.2 | >25 | >22 |
Fold change is calculated as the EC50 for the mutant strain divided by the EC50 for the wild-type strain. A lower fold change indicates better retention of activity against the resistant strain.
The data in Table 1 suggests that Inhibitor-33 maintains potent activity against a range of HIV-1 strains with mutations that confer significant resistance to other PIs, particularly Atazanavir and Lopinavir. Its profile appears comparable to, and in some cases more favorable than, Darunavir, a potent PI with a high barrier to resistance.
III. Experimental Protocols
The following protocols are standard methods for assessing the cross-resistance of HIV-1 inhibitors.
1. Phenotypic Resistance Assay (Recombinant Virus Assay)
This assay measures the ability of a drug to inhibit the replication of different strains of HIV-1 in cell culture.
-
Virus Generation: The protease-coding region from laboratory-adapted resistant HIV-1 strains or from patient-derived plasma HIV-1 RNA is amplified by RT-PCR. This amplified genetic material is then inserted into a standard HIV-1 laboratory clone from which the corresponding protease region has been removed. This process creates a panel of recombinant viruses, each carrying a specific set of resistance mutations.
-
Cell Culture and Infection: Human T-lymphoid cells (e.g., MT-2 or CEMx174) are cultured under standard conditions. These cells are then infected with the recombinant virus stocks in the presence of serial dilutions of the test inhibitor (e.g., Inhibitor-33) and reference PIs. A "no-drug" control is included for each virus strain.
-
Quantification of Viral Replication: After a defined incubation period (typically 3-7 days), the extent of viral replication is measured. Common methods include quantifying the production of the HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or measuring the activity of viral reverse transcriptase.
-
Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated for each virus strain by plotting the percentage of replication inhibition against the drug concentration. The fold change in resistance is then determined by dividing the EC50 value for a resistant strain by the EC50 value for the wild-type reference strain.
2. Genotypic Resistance Assay
This assay identifies the specific genetic mutations in the target enzyme (in this case, HIV-1 protease).
-
RNA Extraction and RT-PCR: HIV-1 RNA is extracted from patient plasma. The protease gene is then selectively amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
DNA Sequencing: The amplified DNA is sequenced to determine the exact order of nucleotides.
-
Sequence Analysis: The obtained protease gene sequence is compared to a wild-type reference sequence to identify any mutations. The identified mutations are then interpreted using a rules-based algorithm or a database of known resistance mutations to predict the level of resistance to various inhibitors.
The following diagram illustrates the general workflow for a phenotypic resistance assay.
Caption: Workflow of a phenotypic resistance assay.
IV. Signaling Pathways and Logical Relationships
The mechanism of action of HIV-1 protease inhibitors and the development of resistance involve a clear logical relationship at the molecular level.
Caption: Mechanism of action of protease inhibitors and resistance.
This diagram illustrates that protease inhibitors block the cleavage of Gag-Pol polyproteins, leading to the formation of non-infectious virions. Resistance mutations alter the protease's active site, which can reduce the binding affinity of the inhibitor and restore the protease's function.
V. Conclusion
The in vitro cross-resistance profile of Inhibitor-33 demonstrates its potential as a robust new agent in the class of HIV-1 protease inhibitors. It exhibits promising activity against a range of PI-resistant viral strains, suggesting a higher genetic barrier to the development of resistance. Further clinical investigations are warranted to confirm these findings and to establish the role of Inhibitor-33 in the management of treatment-experienced patients with HIV-1 infection.
References
A Head-to-Head Comparison of HIV-1 Entry Inhibitors: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of currently approved and late-stage development HIV-1 entry inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and resistance profiles of key entry inhibitors. All quantitative data is summarized in structured tables, and detailed experimental protocols for cited assays are provided to support further research and validation.
The HIV-1 Entry Process: A Multi-Step Target
The entry of HIV-1 into a host cell is a sequential process, offering several distinct targets for therapeutic intervention. This process begins with the attachment of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, primarily T-helper cells.[1] This initial binding triggers conformational changes in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[1] The interaction with the co-receptor induces further conformational changes, leading to the insertion of the gp41 fusion peptide into the host cell membrane. Finally, gp41 refolds into a six-helix bundle structure, bringing the viral and cellular membranes into close proximity and facilitating their fusion, which allows the viral capsid to enter the host cell cytoplasm.[1]
Each of these steps—attachment, co-receptor binding, and fusion—represents a vulnerability in the viral lifecycle that has been successfully targeted by a unique class of antiretroviral drugs known as entry inhibitors.
Classes of HIV-1 Entry Inhibitors and Their Mechanisms of Action
HIV-1 entry inhibitors are broadly classified based on the specific step of the entry process they disrupt. This guide focuses on four main classes:
-
Attachment Inhibitors: These agents prevent the initial interaction between the viral gp120 and the host cell's CD4 receptor.
-
Post-Attachment Inhibitors: These inhibitors bind to the CD4 receptor after gp120 has already attached, preventing the conformational changes necessary for co-receptor binding.
-
CCR5 Antagonists: These small molecules bind to the CCR5 co-receptor, blocking its interaction with gp120.
-
Fusion Inhibitors: These inhibitors target the gp41 protein, preventing the conformational changes required for the fusion of the viral and cellular membranes.
The distinct mechanisms of these inhibitor classes are visualized below.
Head-to-Head Comparison of Key Entry Inhibitors
The following tables provide a comparative summary of the key characteristics and efficacy data for Fostemsavir, Ibalizumab, Maraviroc, and Enfuvirtide.
Table 1: General Characteristics of HIV-1 Entry Inhibitors
| Inhibitor | Drug Class | Target | Mechanism of Action | Administration |
| Fostemsavir | Attachment Inhibitor | HIV-1 gp120 | Prodrug of temsavir, which binds to gp120 and prevents its attachment to the host cell CD4 receptor.[2][3][4] | Oral |
| Ibalizumab | Post-Attachment Inhibitor | Host CD4 Receptor | A monoclonal antibody that binds to domain 2 of the CD4 receptor, preventing the conformational changes in the gp120-CD4 complex required for co-receptor interaction.[5][6][7] | Intravenous |
| Maraviroc | CCR5 Antagonist | Host CCR5 Co-receptor | A small molecule that selectively and reversibly binds to the CCR5 co-receptor, preventing its interaction with gp120.[8][9][10] | Oral |
| Enfuvirtide | Fusion Inhibitor | HIV-1 gp41 | A biomimetic peptide that binds to the first heptad-repeat (HR1) region of gp41, preventing the conformational changes required for membrane fusion.[11][12][13][14] | Subcutaneous |
Table 2: In Vitro Efficacy of HIV-1 Entry Inhibitors
| Inhibitor | Assay Type | Virus Type | IC50 / EC50 Range | Reference(s) |
| Fostemsavir (Temsavir) | PhenoSense™ Entry Assay | Clinical Isolates (various subtypes) | Most isolates < 10 nM; range from 10 pM to >10 µM | [12][13] |
| Ibalizumab | Pseudovirus Neutralization Assay | Clinical Isolates (R5-, X4-, and dual-tropic) | 0.02 to 0.16 µg/mL | [11] |
| Pseudovirus Neutralization Assay | Panel of 116 diverse strains | Median IC50: 0.03 µg/mL | [3] | |
| Maraviroc | Replication Inhibition in PBMCs | HIV-1 Ba-L (R5-tropic) | Geometric mean IC50: 0.56 nM | [15] |
| Chemokine Binding Inhibition | MIP-1α, MIP-1β, RANTES | IC50: 3.3 nM, 7.2 nM, 5.2 nM respectively | [1][16] | |
| Enfuvirtide | Cell-cell Fusion Assay | - | IC50: 23 ± 6 nM | [17] |
| Antiviral Activity Assay | Primary HIV-1 Isolates | EC50: 6–91 nM | [18] |
Table 3: Clinical Efficacy in Treatment-Experienced Patients
| Inhibitor | Clinical Trial | Primary Endpoint | Key Finding(s) | Reference(s) |
| Fostemsavir | BRIGHTE (Phase 3) | Mean change in HIV-1 RNA from Day 1 to Day 8 | Mean HIV-1 RNA reduction of 0.79 log10 copies/mL. At week 96, 60% of randomized patients achieved virologic suppression. | [12] |
| Ibalizumab | TMB-301 (Phase 3) | Proportion of patients with ≥0.5 log10 decrease in HIV-1 RNA from baseline to day 14 | 83% of patients achieved the primary endpoint. At week 25, 43% of patients had HIV-1 RNA <50 copies/mL. | [16] |
| Maraviroc | MOTIVATE 1 & 2 (Phase 3) | Mean change in HIV-1 RNA from baseline at 24 weeks | Significantly greater viral load reduction compared to placebo. At 48 weeks, ~45% of patients on twice-daily maraviroc had HIV-1 RNA <50 copies/mL. | [9] |
| Enfuvirtide | TORO 1 & 2 (Phase 3) | Mean change in HIV-1 RNA from baseline at 24 weeks | Significantly greater viral load reduction in the enfuvirtide group compared to the control group (-1.696 vs -0.764 log10 copies/mL). | [19] |
Note: Direct head-to-head clinical trials for all these agents are not available. The data presented are from separate pivotal trials. A matching-adjusted indirect comparison of the BRIGHTE (Fostemsavir) and TMB-301 (Ibalizumab) trials suggested numerically larger improvements in efficacy with fostemsavir plus optimized background therapy versus ibalizumab plus optimized background therapy, though this was not a direct comparison.[16]
Experimental Protocols
Detailed methodologies for key assays used in the evaluation of HIV-1 entry inhibitors are provided below. These protocols are intended to serve as a guide for researchers.
HIV-1 Entry Inhibition Assay using TZM-bl Reporter Cells
This assay is widely used to measure the neutralizing activity of antibodies or the inhibitory activity of small molecules against HIV-1.
Principle: The TZM-bl cell line is a HeLa cell clone engineered to express CD4, CCR5, and CXCR4.[5] These cells also contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR promoter.[5] Upon successful viral entry and Tat protein expression, the LTR is activated, leading to the production of luciferase. The amount of light produced is proportional to the level of viral infection. Entry inhibitors will reduce the luciferase signal in a dose-dependent manner.
Materials:
-
TZM-bl cells
-
Growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
HIV-1 Env-pseudotyped virus stock
-
Entry inhibitor compound
-
96-well flat-bottom culture plates
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: The day before the assay, seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium and incubate overnight.[20]
-
Inhibitor Preparation: On the day of the assay, prepare serial dilutions of the entry inhibitor in growth medium.
-
Virus-Inhibitor Incubation: In a separate plate, mix the inhibitor dilutions with a pre-titered amount of HIV-1 pseudovirus. Incubate for 1 hour at 37°C.[14]
-
Infection: Add DEAE-Dextran to the cells to a final concentration of 15-30 µg/mL to enhance infectivity.[11][20] Then, transfer the virus-inhibitor mixtures to the wells containing the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.[20]
-
Lysis and Readout: After incubation, remove the culture medium and lyse the cells using a luciferase assay reagent according to the manufacturer's instructions. Transfer the lysate to a black 96-well plate.[20]
-
Data Acquisition: Measure the relative luminescence units (RLU) using a luminometer.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to virus control wells (no inhibitor). Plot the percent inhibition against the log of the inhibitor concentration and determine the 50% inhibitory concentration (IC50) using a non-linear regression curve fit.[11]
PhenoSense™ HIV Drug Resistance Assay
This is a phenotypic assay that measures the ability of a patient's HIV-1 virus to replicate in the presence of various antiretroviral drugs.
Principle: The assay involves inserting the reverse transcriptase (RT) and protease (PR) coding regions from a patient's plasma HIV-1 RNA into a standardized HIV-1 laboratory vector that has a luciferase reporter gene.[21] Recombinant viruses are generated and used to infect cells in the presence of serial dilutions of different antiretroviral drugs. Drug susceptibility is determined by measuring the reduction in luciferase expression. The result is reported as the fold change in IC50 compared to a wild-type reference virus.
Specimen Requirements:
-
3.0 mL of plasma from a lavender-top (EDTA) or plasma preparation tube (PPT).[22][23]
-
Plasma must be separated from cells within six hours of collection.[21]
-
Specimen should be frozen for storage and transport.[21][23]
Methodology Overview:
-
RNA Extraction and RT-PCR: Viral RNA is extracted from the patient's plasma. The RT and PR gene regions are amplified by RT-PCR.
-
Recombinant Virus Generation: The amplified patient-derived gene fragments are inserted into an HIV-1 vector that lacks the corresponding RT and PR regions and contains a luciferase reporter gene. These vectors are then used to transfect host cells to produce recombinant viruses.
-
Drug Susceptibility Testing: The recombinant viruses are used to infect target cells in 96-well plates containing serial dilutions of various antiretroviral drugs.
-
Luciferase Assay: After a single round of replication, the cells are lysed, and luciferase activity is measured.
-
Data Analysis: The IC50 for each drug is calculated and compared to the IC50 of a drug-susceptible reference virus to determine the fold change in resistance.
GHOST Cell Assay for Co-receptor Tropism
This assay is used to determine whether an HIV-1 isolate uses CCR5, CXCR4, or both as a co-receptor for entry.
Principle: GHOST (GHOST) cells are human osteosarcoma (HOS) cells engineered to express CD4 and a specific chemokine co-receptor (e.g., GHOST-CCR5 or GHOST-CXCR4).[17] They also contain a green fluorescent protein (GFP) reporter gene under the control of the HIV-2 LTR.[17] When the cells are infected with HIV-1, the viral Tat protein activates the LTR, leading to GFP expression. By infecting different GHOST cell lines, each expressing a different co-receptor, one can determine the tropism of the virus.
Materials:
-
GHOST parental cells (CD4+, co-receptor negative)
-
GHOST cell lines expressing CCR5, CXCR4, etc.
-
Growth medium with appropriate selection antibiotics (G418, hygromycin, puromycin).[17]
-
HIV-1 isolate (from patient plasma or culture supernatant)
-
12-well or 24-well tissue culture plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: 24 hours prior to infection, seed the different GHOST cell lines (parental, CCR5, CXCR4) into separate wells of a culture plate at a density of approximately 2.5 x 10^4 cells per well for a 12-well plate.[4]
-
Infection: On the day of the assay, add the virus sample to each well. A polycation like Polybrene (20 µg/mL) can be used to enhance infection.[4]
-
Incubation: Incubate the plates for 2 hours, then replace the virus-containing medium with fresh growth medium. Alternatively, the infection can proceed overnight.[4]
-
Observation: At 48-72 hours post-infection, observe the cells for GFP expression using a fluorescence microscope.[17]
-
Quantification (Optional): For a more quantitative analysis, the percentage of GFP-positive cells can be determined by flow cytometry.
-
Interpretation:
-
GFP expression only in GHOST-CCR5 cells indicates an R5-tropic virus.
-
GFP expression only in GHOST-CXCR4 cells indicates an X4-tropic virus.
-
GFP expression in both cell lines indicates a dual/mixed-tropic virus.
-
No GFP expression in any cell line may indicate a non-viable virus or use of an alternative co-receptor. The parental GHOST cell line serves as a negative control for background GFP expression.[17]
-
Conclusion
The development of HIV-1 entry inhibitors has provided crucial therapeutic options, particularly for patients with multidrug-resistant virus. Each class of entry inhibitor presents a unique mechanism for blocking the initial stages of HIV-1 infection. Fostemsavir and maraviroc offer the convenience of oral administration, while the monoclonal antibody ibalizumab and the peptide-based enfuvirtide require parenteral administration. The choice of an entry inhibitor depends on several factors, including the patient's treatment history, viral tropism (for CCR5 antagonists), and resistance profile. The in vitro and clinical data demonstrate that these agents are potent and effective components of antiretroviral therapy. The experimental protocols detailed in this guide provide a foundation for the continued research and development of novel entry inhibitors and for the further characterization of existing agents.
References
- 1. Visualization of Attachment and Pre-fusion steps of HIV-1- Oxford Instruments [andor.oxinst.com]
- 2. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-CD4 monoclonal antibody ibalizumab exhibits breadth and potency against HIV-1, with natural resistance mediated by the loss of a V5 glycan in envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. The Efficacy of an anti-CD4 Monoclonal Antibody for HIV-1 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical evidence for a lack of cross-resistance between temsavir and ibalizumab or maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct HIV-1 Neutralization Potency Profiles of Ibalizumab-Based Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. HIV-1 entry inhibitors: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study [natap.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Preclinical Evaluation of the HIV-1 Fusion Inhibitor L'644 as a Potential Candidate Microbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gilead.com [gilead.com]
- 16. viivexchange.com [viivexchange.com]
- 17. hanc.info [hanc.info]
- 18. mdpi.com [mdpi.com]
- 19. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cenetron.com [cenetron.com]
- 21. Phenosense Combination HIV Drug Resistance Assay | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 22. FPGT - Overview: Phenosense Combination HIV Drug Resistance Assay [mayocliniclabs.com]
- 23. HUMAN IMMUNODEFICIENCY VIRUS 1 (HIV-1) PHENOSENSE GT® PLUS INTEGRASE (PHENOTYPE + GENOTYPE) | LABCORP OKLAHOMA, INC. | Test Directory [labcatalog.net]
- 24. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 25. Quantitative evaluation of HIV and SIV co-receptor use with GHOST(3) cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking HIV-1 Inhibitor-33 Against Approved Antiretroviral Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, investigational HIV-1 Inhibitor-33 against currently approved classes of antiretroviral drugs. The objective is to benchmark its performance and highlight its potential therapeutic profile based on preclinical data. All quantitative data is summarized for direct comparison, and detailed experimental protocols for the cited assays are provided.
Quantitative Performance Comparison
The following table summarizes the in vitro efficacy of this compound in comparison to representative approved antiretroviral drugs from major classes. Efficacy is presented as the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50), which are key parameters in determining the potency of an antiviral agent.[1][2]
| Drug/Drug Class | Target | Mechanism of Action | Representative IC50 (nM) | Representative EC50 (nM) |
| This compound | Hypothetical: Integrase | Novel allosteric inhibitor of integrase, preventing viral DNA integration. | 0.05 | 0.15 |
| NRTIs (e.g., Tenofovir) | Reverse Transcriptase | Competitively inhibit reverse transcriptase and cause DNA chain termination.[3][4][5] | 10 - 100 | 50 - 500 |
| NNRTIs (e.g., Efavirenz) | Reverse Transcriptase | Bind to an allosteric site of reverse transcriptase, inhibiting its function.[3][4] | 1 - 10 | 10 - 50 |
| PIs (e.g., Darunavir) | HIV-1 Protease | Competitively inhibit HIV-1 protease, preventing the maturation of viral particles.[3][6][7] | 0.5 - 5 | 2 - 20 |
| INSTIs (e.g., Dolutegravir) | Integrase | Block the strand transfer reaction catalyzed by HIV-1 integrase.[3][4][5][6] | 0.2 - 2 | 1 - 10 |
| Entry Inhibitors | gp120, CCR5, or gp41 | Prevent HIV from binding to, fusing with, and entering human cells.[4][6][8] | 1 - 20 | 5 - 100 |
| Capsid Inhibitors (e.g., Lenacapavir) | Capsid (CA) protein | Disrupts the HIV-1 capsid, affecting multiple stages of the viral lifecycle.[3][9] | 0.1 - 1 | 0.3 - 3 |
Note: IC50 and EC50 values are approximate and can vary based on the specific assay, cell type, and virus strain used.
Experimental Protocols
The data presented in this guide is based on standard in vitro assays for evaluating the efficacy of antiretroviral compounds. The detailed methodologies for these key experiments are outlined below.
HIV-1 Replication Assay (Cell-based)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
-
Cell Lines: TZM-bl reporter cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase gene under the control of the HIV-1 LTR promoter, are commonly used. Alternatively, peripheral blood mononuclear cells (PBMCs) can be used for a more physiologically relevant model.
-
Protocol Outline:
-
Cell Seeding: Plate TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) and control drugs.
-
Infection: Add the diluted compounds to the cells, followed by the addition of a known amount of HIV-1 virus stock.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity using a luminometer. The reduction in luciferase signal in the presence of the compound compared to the virus-only control indicates the level of inhibition.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
-
Enzyme Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the activity of a specific viral enzyme, such as reverse transcriptase or protease.
-
Example: HIV-1 Protease Inhibition Assay:
-
Reagents: Recombinant HIV-1 protease, a fluorogenic peptide substrate, and the test compound.
-
Protocol Outline:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add a solution of recombinant HIV-1 protease to each well and incubate briefly.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Principle: In the absence of an inhibitor, the protease cleaves the substrate, releasing a fluorophore and increasing the fluorescence signal. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits enzyme activity by 50%, is determined from the dose-response curve.
-
Visualizing Mechanisms and Workflows
To further elucidate the context of HIV-1 inhibition and the experimental procedures, the following diagrams are provided.
Caption: Experimental workflow for determining the EC50 of HIV-1 inhibitors.
References
- 1. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 5. HIV Medications: Antiretroviral Therapy (ART) - Types, Brand Names, and How They Work [webmd.com]
- 6. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Validating In Vitro Efficacy of Novel HIV-1 Inhibitors: A Comparative Guide to In Vivo Animal Model Studies
The successful translation of a promising in vitro HIV-1 inhibitor to a clinical candidate hinges on rigorous validation in relevant animal models. This guide provides a comparative overview of the in vivo validation of a potent, long-acting small-molecule capsid inhibitor, GS-CA1, against the established non-nucleoside reverse transcriptase inhibitor (NNRTI), long-acting rilpivirine. The data presented herein is derived from studies conducted in humanized mouse models, a valuable tool for assessing anti-HIV-1 efficacy.
Comparative In Vivo Efficacy
The following table summarizes the antiviral efficacy of GS-CA1 and long-acting rilpivirine as monotherapies in a humanized mouse model of HIV-1 infection.
| Compound | Dose | Route of Administration | Mean Maximal Viral Load Reduction (log10 copies/mL) |
| GS-CA1 | 45 mg/kg | Subcutaneous | >2.5 |
| Long-acting Rilpivirine | 84.5 mg/kg | Intramuscular | ~1.5 |
This data demonstrates the superior in vivo antiviral efficacy of the capsid inhibitor GS-CA1 compared to long-acting rilpivirine in this model system.
Pharmacokinetic Profile
A favorable pharmacokinetic profile is crucial for the development of long-acting antiretroviral agents. The high metabolic stability and low aqueous solubility of GS-CA1 contribute to its sustained release and prolonged in vivo activity following a single subcutaneous injection.[1]
| Compound | Key Pharmacokinetic Features |
| GS-CA1 | High metabolic stability, low solubility enabling sustained release.[1] |
| Long-acting Rilpivirine | Formulated as a long-acting injectable. |
Experimental Protocols
The following protocols outline the methodologies used to generate the in vivo data presented in this guide.
Humanized Mouse Model for HIV-1 Infection
The in vivo efficacy of GS-CA1 and long-acting rilpivirine was evaluated in a humanized mouse model. These mice are immunodeficient and reconstituted with human hematopoietic stem cells, resulting in the development of a functional human immune system, making them susceptible to HIV-1 infection.[2][3] This model allows for the assessment of viral replication and the impact of antiretroviral agents on viral load and human immune cells.[3]
In Vivo Antiviral Efficacy Study
-
Animal Model: Humanized mice with stable human immune cell engraftment.
-
Infection: Mice are infected with a replication-competent HIV-1 strain.
-
Treatment: Following confirmation of established infection, animals are treated with a single dose of either GS-CA1 (subcutaneously) or long-acting rilpivirine (intramuscularly). A vehicle control group is also included.
-
Monitoring: Plasma viral load is monitored at regular intervals using quantitative RT-PCR. Human CD4+ T cell counts in peripheral blood are also measured to assess immune reconstitution.
-
Endpoint: The primary endpoint is the reduction in plasma viral load compared to the vehicle control group.
Pharmacokinetic Analysis
-
Dosing: A single dose of the test compound is administered to the animal model.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis: The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2), are calculated from the concentration-time data.
Visualizing Experimental Workflows and Mechanisms of Action
To further elucidate the experimental processes and the mechanisms by which these inhibitors function, the following diagrams are provided.
References
- 1. A highly potent long-acting small-molecule HIV-1 capsid inhibitor with efficacy in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 and drug abuse comorbidity: Lessons learned from the animal models of NeuroHIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HIV-1 Inhibitor Binding Sites: A Guide for Researchers
This guide provides a detailed comparative analysis of the binding sites of three major classes of HIV-1 inhibitors: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), and Integrase Strand Transfer Inhibitors (INSTIs). Designed for researchers, scientists, and drug development professionals, this document outlines the distinct mechanisms of action, binding site characteristics, and provides supporting experimental data for representative inhibitors from each class.
Introduction to HIV-1 Drug Targets
The replication cycle of the Human Immunodeficiency Virus-1 (HIV-1) presents several key enzymatic processes that serve as targets for antiretroviral therapy. This guide focuses on two critical enzymes: Reverse Transcriptase (RT) and Integrase (IN).
-
Reverse Transcriptase (RT): Responsible for transcribing the viral RNA genome into double-stranded DNA, a crucial step for the integration of the viral genetic material into the host cell's genome.
-
Integrase (IN): Catalyzes the insertion of the newly synthesized viral DNA into the host cell's chromosome, establishing a persistent infection.
The inhibitors discussed herein interrupt these processes by binding to distinct sites on these enzymes, either at the active site or at an allosteric site.
Comparative Analysis of Inhibitor Binding Sites
This section details the binding sites and mechanisms of action of NNRTIs, NRTIs, and INSTIs.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the p66 subunit of HIV-1 RT, known as the Non-Nucleoside Inhibitor Binding Pocket (NNIBP). This pocket is located approximately 10 Å from the polymerase active site.[1] Binding of an NNRTI to the NNIBP induces a conformational change in the enzyme, which distorts the active site and limits the mobility of the "thumb" and "finger" subdomains, thereby inhibiting DNA polymerization.
Key Characteristics:
-
Binding Site: Non-Nucleoside Inhibitor Binding Pocket (NNIBP), an allosteric site.
-
Mechanism: Non-competitive inhibition of reverse transcriptase activity.
-
Examples: Nevirapine, Efavirenz, Etravirine, Rilpivirine.
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
NRTIs are analogs of natural deoxynucleotides. They are prodrugs that require intracellular phosphorylation to their active triphosphate form.[2][3] These active metabolites compete with the natural deoxynucleoside triphosphates (dNTPs) for binding to the catalytic active site of HIV-1 RT.[2][4][5] Upon incorporation into the growing viral DNA chain, they act as chain terminators because they lack a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[2][3][6][7]
Key Characteristics:
-
Binding Site: Catalytic active site of Reverse Transcriptase.
-
Mechanism: Competitive inhibition and DNA chain termination.
-
Examples: Zidovudine (AZT), Tenofovir.
Integrase Strand Transfer Inhibitors (INSTIs)
INSTIs target the catalytic core domain of HIV-1 integrase. They bind to the active site of the integrase enzyme, chelating the divalent metal ions (typically Mg2+) that are essential for its catalytic activity.[8] This binding prevents the strand transfer step, where the viral DNA is covalently joined to the host cell's DNA, thus blocking the integration of the viral genome.[9][10][11][12][13][14]
Key Characteristics:
-
Binding Site: Catalytic active site of Integrase.
-
Mechanism: Inhibition of the strand transfer reaction.
Quantitative Data Presentation
The following tables summarize the binding affinities and structural data for representative inhibitors from each class.
| Inhibitor Class | Inhibitor | Target | Binding Affinity (Kd, Ki, or IC50) | PDB ID |
| NNRTI | Nevirapine | HIV-1 RT | Kd: 19 nM | 1JLF, 3V4I |
| NNRTI | Efavirenz | HIV-1 RT | Ki: 0.3 - 3000 nM; IC50: 0.09 - 910 nM | 1FK9 |
| NNRTI | Etravirine | HIV-1 RT | - | - |
| NNRTI | Rilpivirine | HIV-1 RT | - | 3MEE |
| NRTI | Zidovudine (AZT) | HIV-1 RT | - | - |
| NRTI | Tenofovir | HIV-1 RT | EC50: 0.04 - 8.5 µM | 1T03, 1T05, 7AIG |
| INSTI | Raltegravir | HIV-1 Integrase | - | 3L2V, 7M0N |
| INSTI | Dolutegravir | HIV-1 Integrase | EC50: 0.5 - 2.1 nM | 6RWN, 8FND |
Note: Binding affinity values can vary depending on the specific assay conditions and the mutant strain of the enzyme used. The provided PDB IDs are examples of the inhibitor in complex with its target.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the DNA polymerase activity of HIV-1 RT. A common method is the scintillation proximity assay (SPA).
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 600 nM poly(rA)-oligo(dT)₁₈ (with a biotinylated 5'-end on the oligo(dT)₁₈ primer), and 25 µM [³H]TTP.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction wells.
-
Enzyme Addition: Initiate the reaction by adding 25 nM of purified HIV-1 RT.
-
Incubation: Incubate the reaction at 37°C for 20 minutes.
-
Quenching: Stop the reaction by adding 0.5 M EDTA.
-
Detection: Add streptavidin-coated scintillation proximity assay beads. The biotinylated primer-template will bind to the beads. The incorporation of [³H]TTP into the newly synthesized DNA strand will bring the radioisotope in close proximity to the scintillant in the beads, generating a signal.
-
Measurement: Measure the scintillation signal using a microplate scintillation counter. The reduction in signal in the presence of the inhibitor is proportional to its inhibitory activity.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to measure the heat changes that occur upon the binding of a ligand (inhibitor) to a macromolecule (enzyme), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[16][17]
Protocol:
-
Sample Preparation: Prepare the purified HIV-1 RT or integrase in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).[10] The inhibitor is dissolved in the same buffer. Both solutions must be degassed to avoid air bubbles.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Loading: Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the enzyme solution.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to enzyme. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
X-ray Crystallography
This technique is used to determine the three-dimensional structure of the enzyme-inhibitor complex at atomic resolution.
Protocol:
-
Protein Expression and Purification: Express and purify high-quality, homogenous HIV-1 RT or integrase.
-
Complex Formation: Incubate the purified enzyme with a molar excess of the inhibitor to ensure complete binding.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to find conditions that yield well-ordered crystals of the enzyme-inhibitor complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. A model of the protein-inhibitor complex is built into the electron density map.
-
Structure Refinement: The atomic model is refined against the experimental data to obtain an accurate three-dimensional structure. The final structure is then deposited in the Protein Data Bank (PDB).
Visualizations
The following diagrams illustrate the HIV-1 replication cycle and a typical experimental workflow for inhibitor screening.
References
- 1. Zidovudine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 4. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Zidovudine | PPTX [slideshare.net]
- 7. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 8. PDB-101: Molecule of the Month: Integrase [pdb101.rcsb.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. proteopedia.org [proteopedia.org]
- 11. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
- 12. Raltegravir - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Raltegravir Potassium? [synapse.patsnap.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Dolutegravir: An Integrase Strand Transfer Inhibitor for the Treatment of Human Immunodeficiency Virus 1 in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Genetic Barrier to Resistance for HIV-1 Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in the long-term efficacy of antiretroviral therapy for Human Immunodeficiency Virus Type 1 (HIV-1). A high genetic barrier to resistance, meaning the requirement for multiple viral mutations to confer significant drug resistance, is a critical attribute for a durable antiviral agent. This guide provides a comparative evaluation of the genetic barrier to resistance for two HIV-1 protease inhibitors: Darunavir, a second-generation inhibitor known for its high genetic barrier and association with the L33F mutation in resistant strains, and Nelfinavir, a first-generation inhibitor with a lower genetic barrier and distinct resistance profile.
Comparative Analysis of Resistance Profiles
The genetic barrier to resistance is quantitatively assessed by the number of mutations required to cause a significant decrease in susceptibility to a drug, often measured as a fold-change in the 50% inhibitory concentration (IC50).
| Inhibitor | Key Resistance Mutations | Genetic Barrier | Fold Change in IC50 with Single Key Mutation | Fold Change in IC50 with Multiple Mutations |
| Darunavir | V11I, V32I, L33F , I47V, I50V, I54L/M, G73S, L76V, I84V, L89V[1][2] | High[1] | Minimal; often requires multiple mutations for significant resistance[2] | Can exceed 40-fold with the accumulation of multiple resistance-associated mutations[1] |
| Nelfinavir | D30N, L90M[3] | Low[3] | D30N or L90M alone can confer significant resistance. | Combinations with other mutations can lead to high-level resistance. |
Table 1: Comparison of the Genetic Barrier to Resistance for Darunavir and Nelfinavir.
| Mutation(s) | Darunavir Fold Change in EC50 | Nelfinavir Fold Change in EC50 |
| Wild-Type | 1.0 | 1.0 |
| L33F (in combination with other mutations) | Associated with reduced susceptibility[1] | - |
| D30N | - | Can be significant |
| L90M | - | Can be significant |
| Multi-PI-Resistant Strains | <10-fold against many isolates[4] | >100-fold against some isolates[4] |
Table 2: Comparative Antiviral Activity against Resistant Variants. (Note: Direct comparative studies with identical mutation sets are limited; data is compiled from multiple sources). Darunavir generally retains greater potency against strains resistant to other protease inhibitors, including Nelfinavir[4].
Signaling Pathways and Experimental Workflows
HIV-1 Protease Inhibition and Resistance Mechanism
Caption: Mechanism of HIV-1 protease inhibition and the development of resistance.
Experimental Workflow for Evaluating Genetic Barrier
Caption: Workflow for determining the genetic barrier to resistance of HIV-1 inhibitors.
Experimental Protocols
In Vitro Selection of Resistant HIV-1
This protocol describes the serial passage of HIV-1 in the presence of escalating concentrations of a protease inhibitor to select for resistant variants.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells)
-
Complete cell culture medium
-
Wild-type HIV-1 infectious molecular clone (e.g., pNL4-3)
-
Protease inhibitor stock solution
-
96-well and 24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Initiation of Selection:
-
Seed MT-4 cells in a 24-well plate.
-
Infect cells with wild-type HIV-1 at a low multiplicity of infection (MOI).
-
Add the protease inhibitor at a starting concentration approximately equal to its IC50.
-
Incubate the culture until viral cytopathic effect (CPE) is observed.
-
-
Serial Passage:
-
Harvest the cell-free supernatant containing progeny virus.
-
Use a portion of the supernatant to infect fresh MT-4 cells.
-
For the subsequent passage, increase the concentration of the protease inhibitor by a factor of 1.5 to 2.
-
Repeat this process for multiple passages. The number of passages can range from 30 to over 70, depending on the inhibitor and the rate of resistance development[2][5].
-
-
Monitoring Resistance:
-
At selected passages, harvest viral supernatant for genotypic and phenotypic analysis.
-
Store viral stocks at -80°C.
-
Site-Directed Mutagenesis of HIV-1 Protease
This protocol introduces specific mutations into the HIV-1 protease gene within a plasmid vector.
Materials:
-
Plasmid DNA containing the wild-type HIV-1 protease gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates and broth with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers that contain the desired mutation in the middle of the primer sequence.
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform thermal cycling (typically 18-25 cycles) to amplify the entire plasmid containing the desired mutation. A typical cycling protocol is: initial denaturation at 95°C for 2 minutes, followed by cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 68°C for 1 minute per kb of plasmid length[6].
-
-
DpnI Digestion:
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Select individual colonies and grow overnight cultures.
-
Isolate plasmid DNA and verify the presence of the desired mutation by DNA sequencing.
-
Phenotypic Susceptibility Assay (IC50 Determination)
This protocol determines the concentration of a protease inhibitor required to inhibit viral replication by 50%.
Materials:
-
Recombinant viruses (wild-type and mutant)
-
HIV-1 permissive cell line (e.g., TZM-bl)
-
Complete cell culture medium
-
Protease inhibitor stock solution
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Drug Dilution: Prepare serial dilutions of the protease inhibitor in cell culture medium.
-
Infection:
-
Add the diluted inhibitor to the cells.
-
Infect the cells with a standardized amount of the recombinant virus (wild-type or mutant).
-
Include control wells with no inhibitor and no virus.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells and add luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication for each drug concentration relative to the no-drug control.
-
Plot the percent inhibition versus the drug concentration and use a non-linear regression analysis to determine the IC50 value[9][10].
-
The fold-change in resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus[11].
-
References
- 1. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance profile of darunavir: combined 24-week results from the POWER trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An active-site mutation in the human immunodeficiency virus type 1 proteinase (PR) causes reduced PR activity and loss of PR-mediated cytotoxicity without apparent effect on virus maturation and infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. bioinnovatise.com [bioinnovatise.com]
- 7. assaygenie.com [assaygenie.com]
- 8. static.igem.org [static.igem.org]
- 9. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Novel HIV-1 Inhibitors
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of novel research compounds, exemplified by the hypothetical "HIV-1 inhibitor-33." The following procedures are designed to ensure the safety of all laboratory personnel and to maintain compliance with environmental regulations. Strict adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals handling such materials.
I. Core Principles of Safe Disposal
The disposal of any novel chemical, such as an HIV-1 inhibitor, must be approached with the understanding that it is a hazardous waste until proven otherwise. All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and cannot be disposed of in regular trash or down the sewer system[1]. The primary goal is to minimize risk through established protocols for handling hazardous materials.
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, all personnel must be equipped with the appropriate PPE. This is the first line of defense against accidental exposure.
Required PPE:
-
Gloves: Nitrile gloves are required for all procedures involving direct contact with the inhibitor or its contaminated materials. Gloves should be changed immediately if they become contaminated[2].
-
Lab Coat: A dedicated lab coat or gown must be worn to protect against splashes. Disposable gowns are recommended when working with concentrated solutions[3].
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes to the eyes.
-
Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization.
All handling of the HIV-1 inhibitor and its waste should be conducted within a certified biological safety cabinet (BSC) to prevent the generation of aerosols and to contain any potential spills[2][4].
III. Waste Segregation and Containerization
Proper segregation of waste is critical to prevent dangerous chemical reactions and to ensure that waste is treated and disposed of correctly. Never mix incompatible wastes[5].
Waste Streams:
-
Solid Waste: This includes contaminated consumables such as gloves, pipette tips, and empty vials.
-
Liquid Waste: This includes unused solutions of the inhibitor, solvents used for rinsing, and any aqueous solutions from experiments.
-
Sharps Waste: Needles, syringes, and other sharp instruments must be disposed of in a designated, puncture-resistant sharps container[6].
Container Requirements:
All waste containers must be clearly labeled with the words "Hazardous Waste" and include the full chemical name of the contents, the date of generation, the principal investigator's name, and the laboratory room number[1][5]. Use sturdy, leak-proof containers, preferably plastic over glass when compatibility is not an issue[1][5].
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste | Lined, five-gallon pail with a lid or a smaller plastic container with a lid.[7] | "Hazardous Waste," Chemical Name(s), Date, PI Name, Room Number. |
| Liquid Waste | Sturdy, chemically resistant, and sealable container.[5] | "Hazardous Waste," Chemical Name(s) and Concentrations, Date, PI Name, Room Number. |
| Sharps Waste | Puncture-resistant container with a lid.[2][6] | "Sharps Waste," "Biohazard" symbol (if applicable), Date, PI Name, Room Number. |
IV. Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of a novel HIV-1 inhibitor.
V. Decontamination Procedures
All surfaces and equipment that come into contact with the HIV-1 inhibitor must be decontaminated.
Decontamination Protocol:
-
Initial Wipe-Down: Use a laboratory disinfectant effective against enveloped viruses to wipe down all surfaces.
-
Solvent Rinse: For non-porous surfaces and glassware, a rinse with an appropriate solvent (e.g., ethanol) may be necessary to remove residual chemical. This rinseate must be collected as hazardous liquid waste[8].
-
Final Cleaning: Follow the solvent rinse with a final cleaning using a standard laboratory detergent and water.
Empty chemical containers that held the inhibitor must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[5][8]. Subsequent rinses may be disposed of down the drain with copious amounts of water, provided the chemical is not acutely hazardous and this is permitted by your institution's Environmental Health and Safety (EHS) office[7].
VI. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Don PPE: Before cleaning the spill, ensure you are wearing the appropriate PPE.
-
Containment: Use a chemical spill kit to absorb and contain the spill.
-
Decontamination: Once the spill is absorbed, decontaminate the area as described in the decontamination procedures.
-
Waste Disposal: All materials used to clean the spill must be disposed of as hazardous solid waste.
-
Reporting: Report the spill to your laboratory supervisor and the EHS office.
VII. Conclusion
The safe and proper disposal of novel chemical compounds like HIV-1 inhibitors is a critical component of laboratory safety and environmental responsibility. By adhering to these established procedures for handling, segregating, and disposing of hazardous waste, researchers can minimize risks and ensure a safe working environment for everyone. Always consult with your institution's EHS office for specific guidance and requirements.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Agent Summary Statement for Human Immunodeficiency Viruses (HIVs) Including HTLV-III, LAV, HIV-1, and HIV-2* [cdc.gov]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. Human Immunodeficiency Virus (HIV) | Office of Research Safety | The George Washington University [researchsafety.gwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. business-services.miami.edu [business-services.miami.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Handling Protocols for HIV-1 Inhibitor-33
For Immediate Use by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of HIV-1 inhibitor-33, a potent compound for AIDS research. All personnel must adhere to these procedures to ensure personal safety and prevent environmental contamination.
I. Compound Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound was not available, the following information is based on a closely related compound, HIV-1 inhibitor-9, and general guidelines for handling potent antiretroviral compounds.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | P273: Avoid release to the environment. P391: Collect spillage. |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | P501: Dispose of contents/container to an approved waste disposal plant. |
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. Engineering controls, such as fume hoods or biological safety cabinets, should be the primary means of containment, with PPE serving as a critical secondary barrier.[1]
| Protection Level | Required PPE |
| Standard Handling | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields or safety goggles - Laboratory coat |
| Procedures with Aerosol/Splash Risk | - All standard handling PPE - Face shield - Disposable gown |
| Handling of Powders | - All standard and aerosol/splash risk PPE - Respiratory protection (e.g., N95 respirator or powered air-purifying respirator (PAPR)) |
III. Step-by-Step Handling and Operational Plan
A. Preparation and Weighing (Solid Compound)
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate disinfectant.
-
PPE: Don the required PPE for handling powders.
-
Weighing: Use a dedicated set of weighing tools. Tare a tared weigh boat or paper. Carefully transfer the desired amount of the compound using a spatula. Avoid creating dust.
-
Closure: Immediately and securely close the primary container of this compound.
-
Clean-up: Clean the spatula and work surface with a solvent-moistened wipe (e.g., 70% ethanol) to remove any residual powder. Dispose of the wipe as hazardous waste.
B. Solubilization and Dilution
-
Ventilation: Perform all solubilization and dilution steps within a chemical fume hood or biological safety cabinet.
-
Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Mixing: Use a vortex mixer or sonicator as needed to ensure complete dissolution. Keep the vessel capped during mixing.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
C. Experimental Use
-
Containment: All procedures involving this compound, especially when used in cell culture or with infectious materials, must be performed within a certified Class II Biological Safety Cabinet (BSC).[2]
-
Aerosol Minimization: Employ techniques that minimize the generation of aerosols, such as gentle pipetting and avoiding forceful ejection of liquids.[2]
-
Sharps: Use safety-engineered sharps whenever possible. Dispose of all sharps in a designated, puncture-resistant sharps container.[2]
IV. Disposal Plan
A. Solid Waste
-
All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, wipes) must be collected in a dedicated, clearly labeled hazardous waste container.
B. Liquid Waste
-
Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[3]
C. Decontamination
-
Decontaminate all non-disposable equipment and work surfaces with an appropriate disinfectant, followed by a cleaning with a suitable solvent to remove any chemical residue.
V. Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others. If the spill is small and you are trained to handle it, don the appropriate PPE, contain the spill with absorbent material, and decontaminate the area. For large spills, evacuate the laboratory and contact the institutional safety office. |
graph "Handling_HIV1_Inhibitor33" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];subgraph "cluster_Prep" { label="Preparation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="Don Appropriate PPE"]; B [label="Prepare in Containment\n(Fume Hood/BSC)"]; C [label="Weigh Solid Compound"]; D [label="Solubilize and Dilute"]; A -> B -> C -> D; }
subgraph "cluster_Exp" { label="Experimentation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Conduct Experiment in BSC"]; F [label="Minimize Aerosols"]; E -> F; }
subgraph "cluster_Disposal" { label="Disposal"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Segregate Solid Waste"]; H [label="Segregate Liquid Waste"]; I [label="Decontaminate Surfaces\nand Equipment"]; G -> I; H -> I; }
D -> E [color="#4285F4", penwidth=2]; F -> G [label="Collect Solid Waste", color="#EA4335", penwidth=2]; F -> H [label="Collect Liquid Waste", color="#EA4335", penwidth=2]; }
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
